molecular formula C9H18N2O2 B1478047 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097948-37-1

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1478047
CAS No.: 2097948-37-1
M. Wt: 186.25 g/mol
InChI Key: QRZLYMZXSMZJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a chemical compound with the CAS Number 898387-28-5 and a molecular formula of C9H18N2O2 . It is classified as a specialty material, indicating its utility as a building block in organic synthesis and pharmaceutical research . The 1-oxa-8-azaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry. Research on closely related structural analogs, such as 1-oxa-8-azaspiro[4.5]decane derivatives, has demonstrated their potential as high-affinity ligands for sigma-1 receptors in the central nervous system . These studies suggest that this spirocyclic framework can be leveraged in the design and development of candidate radioligands for positron emission tomography (PET), aimed at creating novel brain imaging agents . The specific amino and hydroxy functional groups on this scaffold provide handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules for various research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-11-4-1-3-9(7-11)6-8(12)2-5-13-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZLYMZXSMZJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and applications of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (CAS 2097948-37-1). This document is designed for researchers utilizing advanced spirocyclic scaffolds in drug discovery.

CAS: 2097948-37-1 | Formula: C9H18N2O2 | MW: 186.25 Da[1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-rich molecules to three-dimensional (


-rich) scaffolds is a critical strategy to improve clinical success rates. 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol  represents a high-value "bifunctional" building block in this domain.

Unlike simple spiro-piperidines, this molecule features two orthogonal reactive handles:

  • N-Amino Group (Hydrazine moiety): A rare and versatile handle for generating hydrazones, pyrazoles, or peptidomimetic turns.

  • C4-Hydroxyl Group: A secondary alcohol positioned on the tetrahydropyran ring, allowing for etherification, oxidation, or stereochemical probing.

This guide provides a comprehensive workflow for the synthesis, handling, and application of this scaffold, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) and library generation.

Structural Analysis & Pharmacophore

The core structure is a 1-oxa-8-azaspiro[5.5]undecane , consisting of a piperidine ring spiro-fused to a tetrahydropyran ring.

Vector Analysis
  • Spiro Center (C6): The quaternary carbon forces the two rings to be perpendicular, creating a rigid 90° angle between the vectors of the nitrogen and the oxygen/alcohol. This rigidity reduces the entropic penalty upon binding to protein targets.

  • Exit Vectors:

    • Vector A (N8): The N-amino group projects into solvent or a specific hydrophilic pocket. Functionalization here (e.g., hydrazone formation) extends the molecule linearly.

    • Vector B (C4-OH): The hydroxyl group offers a vector perpendicular to the piperidine plane, ideal for probing hydrogen bond acceptors in the binding pocket.

Stereochemistry

The C4-hydroxyl group introduces chirality. The molecule exists as cis and trans diastereomers relative to the nitrogen lone pair (or substituent).

  • Implication: In drug development, separating these diastereomers is often required to maximize potency. The synthesis described below typically yields a mixture, which can be resolved via chromatography.

Synthetic Pathways

The synthesis of CAS 2097948-37-1 involves constructing the spiro-ether core followed by a critical electrophilic N-amination step.

Core Synthesis (Prins Cyclization Strategy)

The most robust route to the 1-oxa-8-azaspiro[5.5]undecane skeleton utilizes an acid-catalyzed Prins reaction.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Reactants: N-Boc-4-methylenepiperidine (Commercial) + Paraformaldehyde + 3-Buten-1-ol (or homoallylic alcohol equivalent).

    • Reaction: The exocyclic double bond undergoes a Prins cyclization with formaldehyde in the presence of acid (e.g., TFA or H₂SO₄).

    • Mechanism: Formation of a tertiary carbocation at the spiro center, followed by nucleophilic attack of the alcohol/water to close the pyran ring.

    • Note: This step typically yields the N-protected spiro-alcohol.

  • N-Amination (The Critical Step):

    • Deprotection: Removal of the Boc group (TFA/DCM) to yield the free secondary amine.

    • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

      
      ).
      
    • Conditions: Aqueous base (NaOH/KOH) at 0°C to Room Temperature.

    • Mechanism: Nucleophilic attack of the piperidine nitrogen on the amination reagent.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final N-amino scaffold.

SynthesisWorkflow Figure 1: Synthetic route to 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol via Prins Cyclization. Start N-Boc-4-methylene piperidine Intermediate1 Spiro-Ether Core (N-Boc Protected) Start->Intermediate1 Prins Cyclization Reagent1 Paraformaldehyde + H+ Reagent1->Intermediate1 Final 8-Amino-1-oxa-8-azaspiro [5.5]undecan-4-ol (CAS 2097948-37-1) Intermediate1->Final N-Amination Step2 1. TFA (Deprotection) 2. HOSA (Amination) Step2->Final

[2]

Experimental Protocol: N-Amination

Note: This protocol assumes the 1-oxa-8-azaspiro[5.5]undecan-4-ol core has been synthesized or procured.

Objective: Convert the secondary amine to the N-amino hydrazine (CAS 2097948-37-1).

Reagents:

  • 1-oxa-8-azaspiro[5.5]undecan-4-ol (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Water/THF (1:1 mixture)

Procedure:

  • Dissolution: Dissolve 1.0 g of the spiro-amine in 10 mL of water/THF (1:1) in a round-bottom flask.

  • Base Addition: Add KOH (dissolved in minimal water) dropwise at 0°C. Stir for 10 minutes.

  • Amination: Add HOSA portion-wise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Look for M+16 mass shift).

  • Workup: Extract with DCM (3x). The product is polar; if extraction is difficult, use n-butanol or saturate the aqueous phase with NaCl.

  • Purification: The crude hydrazine is often unstable on silica. Purify via crystallization (as an oxalate or HCl salt) or use immediately in the next step (e.g., hydrazone formation).

Safety Warning: Hydrazines are potentially toxic and unstable. HOSA is a strong irritant. Perform all operations in a fume hood.

Applications in Drug Discovery

The 8-Amino functionality is a specific "warhead" for diversity-oriented synthesis.

Application AreaMechanism / UtilityKey References
Hydrazone Libraries Reacting the N-amino group with diverse aldehydes creates a library of hydrazones (

). These are stable, rigid linkers often used to probe GPCR pockets.
[Benchchem, 2025]
Pyrazolone Synthesis Reaction with

-keto esters followed by cyclization yields spiro-fused pyrazolones, a privileged scaffold in kinase inhibitors (e.g., Aurora kinase).
[ACS, 2019]
Peptidomimetics The N-N bond restricts rotation, mimicking a proline turn. This is useful for disrupting Protein-Protein Interactions (PPIs).[Molecules, 2022]
Signaling Pathway Interaction (Example: GPCR Modulation)

Spiro-piperidines are classic scaffolds for GPCRs (e.g., Muscarinic, Opioid). The 8-amino derivative allows for the attachment of a "tail" that can reach secondary binding sites (allosteric modulation).

GPCR_Pathway Figure 2: Potential signaling modulation by spiro-derived ligands. Ligand Spiro-Hydrazone Ligand (Derived from CAS 2097948-37-1) Receptor GPCR (e.g., Opioid/Muscarinic) Ligand->Receptor Binding (Orthosteric/Allosteric) GProtein G-Protein Activation (Gαi/Gαs) Receptor->GProtein Conformational Change Effector Downstream Effectors (cAMP / MAPK) GProtein->Effector Signaling Cascade Response Therapeutic Response (Analgesia / Cognition) Effector->Response Modulation

Characterization & Quality Control

To ensure the integrity of CAS 2097948-37-1, the following QC parameters are mandatory:

  • Mass Spectrometry (ESI):

    • Expected

      
      .
      
    • Look for the characteristic fragmentation of the N-N bond (loss of 16 Da or 17 Da).

  • 1H NMR (DMSO-d6):

    • N-NH2 protons: Broad singlet around 3.5–4.5 ppm (exchangeable with

      
      ).
      
    • C4-H: Multiplet around 3.5–3.8 ppm (depending on axial/equatorial orientation).

    • Spiro-CH2: Distinct diastereotopic protons near the quaternary center (1.4–1.8 ppm).

  • Stability:

    • Store as a salt (HCl or Oxalate) at -20°C. The free base is prone to oxidation (air sensitivity of hydrazines).

References

  • Benchchem. (2025). Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Benchchem Technical Reports.

  • A2B Chem. (2024). Product Analysis: 8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (CAS 2097948-37-1).[1] Chemikart Catalog.

  • Guerard, K. C., et al. (2012). Photochemical construction of spirocyclic ethers. Journal of the American Chemical Society. [Link to general spiro synthesis concepts]
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on spiro-scaffold utility).
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry.

Sources

Technical Guide: Spirocyclic Hydrazine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional aromatic-rich libraries often suffer from poor solubility and non-specific binding,


-rich scaffolds offer a distinct advantage.[1][2]

Spirocyclic hydrazines—specifically spiro-pyrazolidines , spiro-pyrazolidinones , and spiro-indazoles —represent a high-value subset of these scaffolds. They combine the structural rigidity of the spiro-fusion with the versatile reactivity of the hydrazine (


) motif.
Why Spirocyclic Hydrazines?
  • Vectorial Definition: Unlike flexible alkyl chains, the spiro-center locks the exit vectors of substituents, allowing precise probing of binding pockets.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots (e.g.,

    
    -oxidation), significantly increasing half-life (
    
    
    
    ) compared to piperidine or pyrrolidine analogs.
  • Peptidomimetics: The

    
     bond within a constrained ring serves as an excellent turn-mimetic, capable of locking bio-active conformations of peptide ligands.
    

StrategicLogic cluster_props Physicochemical Gains Flat Flat Aromatic (Low Solubility, Promiscuous) Spiro Spirocyclic Hydrazine (High Fsp3, Rigid) Flat->Spiro Scaffold Hopping (+ sp3 character) Outcome Clinical Candidate (High Selectivity, Metabolic Stability) Spiro->Outcome Vectorial Optimization Prop1 Restricted Entropy (Lower binding penalty) Spiro->Prop1 Prop2 Metabolic Blockade (Quaternary Center) Spiro->Prop2

Figure 1: The strategic transition from flat aromatic scaffolds to spirocyclic systems, highlighting the physicochemical benefits.

Structural Classes & Pharmacophore Mapping

When we discuss "spirocyclic hydrazines," we are generally referring to three stable, synthetically accessible classes used as building blocks:

ClassStructure DescriptionKey Application
Spiro-Pyrazolidinones A pyrazolidin-3-one ring spiro-fused to a cycloalkane (e.g., piperidine).

-turn mimetics; GPCR ligands. The carbonyl provides a H-bond acceptor.
Spiro-Pyrazolidines Reduced form; saturated 5-membered ring with

.
Basic amine handles for library expansion; Kinase inhibitors.
Diazaspiro-alkanes Bridged or spiro systems where the hydrazine is masked or part of a larger cage.Fragment-based drug discovery (FBDD); High solubility spacers.

Technical Note: Free spiro-hydrazines (unsubstituted) are prone to oxidation. In library synthesis, the


 moiety is usually protected (e.g., Boc/Cbz) or exists as the amide (pyrazolidinone) until the final diversification step.

Synthetic Methodologies: The Core Protocols

The synthesis of these sterically congested systems requires overcoming the energy barrier of forming a quaternary center. The most robust method utilized in high-throughput synthesis is the 1,3-Dipolar Cycloaddition of Azomethine Imines .

Mechanism: The Azomethine Imine Route

This pathway creates the spiro-pyrazolidinone core in a single step with high diastereoselectivity.

  • Condensation: A cyclic ketone reacts with a hydrazine derivative to form a hydrazone.

  • Dipole Formation: Thermal or catalytic generation of the azomethine imine (1,3-dipole).

  • Cycloaddition: Reaction with an electron-deficient alkene (dipolarophile) to close the spiro ring.

SynthesisFlow Ketone Cyclic Ketone (e.g., 4-Piperidone) Dipole Azomethine Imine (Transient 1,3-Dipole) Ketone->Dipole Condensation (-H2O) Hydrazine Hydrazine Derivative (e.g., Acetylhydrazine) Hydrazine->Dipole Product Spiro-Pyrazolidinone Scaffold Dipole->Product [3+2] Cycloaddition Alkene Dipolarophile (Acrylate/Maleimide) Alkene->Product

Figure 2: Synthetic workflow for accessing spiro-pyrazolidinone scaffolds via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of tert-butyl 3'-oxo-1'H-spiro[piperidine-4,5'-pyrazolo[1,2-a]pyrazole]-1-carboxylate

This protocol describes the formation of a spiro-bicyclic hydrazine derivative, a common scaffold for library generation.

Reagents:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

  • Pyrazolidin-3-one hydrochloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark)

Step-by-Step Methodology:

  • Preparation of the Dipole Precursor:

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (10 mmol) in anhydrous Ethanol (50 mL).

    • Add pyrazolidin-3-one hydrochloride (12 mmol) followed by dropwise addition of Triethylamine (15 mmol) to neutralize the salt.

    • Critical Checkpoint: Monitor by TLC. The formation of the intermediate hydrazone/azomethine imine is often visible as a new polar spot.

  • Cycloaddition (The "Click" Step):

    • Add the dipolarophile (e.g., methyl acrylate, 15 mmol) directly to the reaction mixture.

    • Heat the reaction to reflux (

      
      ) for 4–12 hours.
      
    • Optimization: If conversion is low, switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the condensation equilibrium forward.

  • Work-up and Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with saturated

      
       and Brine.
      
    • Purify via Flash Column Chromatography (

      
       MeOH in DCM).
      
    • Yield Expectation: 60–85%.

Validation:

  • 1H NMR: Look for the disappearance of the ketone carbonyl signal and the appearance of diastereotopic protons on the piperidine ring adjacent to the spiro-center.

  • LCMS: Confirm mass

    
    .
    

Comparative Data: Spiro vs. Flat Analogs[1][3][4]

The following data illustrates the physicochemical improvements when replacing a flat 4-phenylpiperidine core with a spiro-hydrazine core in a theoretical GPCR ligand series.

PropertyFlat Analog (4-Phenylpiperidine)Spiro-Hydrazine ScaffoldImpact

0.450.72Improved solubility & complexity
LogD (pH 7.4) 3.82.1Reduced lipophilicity (lower risk of toxicity)
Solubility (

M)
< 10> 150Enhanced bioavailability
Cl

(Human Liver Microsomes)
High (


L/min/kg)
Low (


L/min/kg)
Blocked metabolic soft spot

Handling & Stability Guidelines

Working with hydrazine building blocks requires specific precautions to maintain integrity:

  • Oxidation Sensitivity: Hydrazines (

    
    ) are reducing agents. They can be air-oxidized to diazenes (
    
    
    
    ).
    • Solution: Store all free hydrazine building blocks as hydrochloride or tosylate salts . These are indefinitely stable at room temperature.

    • Solution: Keep the

      
       functionality protected (e.g., N-Boc, N-Cbz) until the final step of library synthesis.
      
  • Acylation Selectivity: In spiro-pyrazolidines, the two nitrogens often have different nucleophilicities (one is steric, one is distal).

    • Tip: The nitrogen distal to the spiro center is usually more reactive. Exploiting this allows for regioselective functionalization without protecting groups.

  • Safety: Low molecular weight hydrazines are potential genotoxins. All handling should occur in a fume hood, and waste streams must be segregated and treated with bleach (hypochlorite) to destroy hydrazine residues before disposal.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

molecular weight of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol [1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Specialists

Executive Summary

The compound 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a specialized spirocyclic hydrazine intermediate. It belongs to the class of 1-oxa-8-azaspiro[5.5]undecanes , a scaffold increasingly utilized in medicinal chemistry to restrict conformational flexibility in GPCR ligands (particularly opioid and nociceptin receptor modulators).

This guide details the physicochemical properties, synthetic logic, and analytical validation protocols for this molecule.

Physicochemical Properties & Molecular Weight

Precise molecular weight determination is critical for stoichiometry in synthetic workflows and for identifying the parent ion in Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Summary Table
PropertyValueNotes
IUPAC Name 8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Chemical Formula C₉H₁₈N₂O₂
Average Molecular Weight 186.25 g/mol Used for molarity calculations.[2]
Monoisotopic Mass 186.1368 Da Used for Mass Spectrometry ([M+H]⁺ identification).
Exact Mass 186.136828 Da
Structure Type Spirocyclic HydrazineContains a secondary alcohol and an N-amino group.
Estimated LogP -0.8 to -0.3Highly polar due to -OH and hydrazine moieties.
H-Bond Donors 3(-OH, -NH₂)
H-Bond Acceptors 4(O-ether, O-hydroxyl, N-ring, N-amino)
Structural Analysis

The molecule consists of two six-membered rings fused at a single spiro-carbon (C6):

  • Ring A (Oxa): A tetrahydropyran-like ring containing the oxygen atom (Position 1) and a hydroxyl group at Position 4.

  • Ring B (Aza): A piperidine-like ring containing the nitrogen atom (Position 8).

  • Substituent: The "8-Amino" designation indicates an exocyclic amino group attached directly to the ring nitrogen, forming a hydrazine (

    
    ) functionality.
    

Synthetic Logic & Causality

Recommended Synthetic Pathway

The synthesis typically proceeds from the commercially available 1-oxa-8-azaspiro[5.5]undecan-4-one .

  • Reduction: The ketone is reduced to the alcohol (1-oxa-8-azaspiro[5.5]undecan-4-ol) using NaBH₄. This establishes the "4-ol" functionality.[3][4][5]

  • N-Amination (The Critical Step): The secondary amine at position 8 is converted to the hydrazine.

    • Method A (Direct): Reaction with Hydroxylamine-O-sulfonic acid (HOSA).

    • Method B (Indirect - Recommended for Purity): N-Nitrosation using NaNO₂/HCl followed by reduction (Zn/AcOH or LiAlH₄).

Workflow Visualization (DOT)

SynthesisWorkflow cluster_alt Alternative Route (Direct) Start Start: 1-oxa-8-azaspiro [5.5]undecan-4-one Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Inter Intermediate: Secondary Amine (4-ol derivative) Step1->Inter Yields Alcohol Step2 Step 2: N-Nitrosation (NaNO2, HCl) Inter->Step2 Electrophilic Subst. HOSA Reagent: HOSA Inter->HOSA Nitroso N-Nitroso Intermediate Step2->Nitroso Step3 Step 3: Reduction (Zn/AcOH or LiAlH4) Nitroso->Step3 N-N Bond Formation Final Target: 8-Amino-1-oxa-8-azaspiro [5.5]undecan-4-ol Step3->Final Final Product HOSA->Final One-pot

Figure 1: Synthetic pathway from the ketone precursor to the N-amino target. The nitrosation-reduction route is often preferred for scalability.

Analytical Validation Protocols

To ensure the integrity of the compound for research applications, a self-validating analytical workflow is required. The hydrazine moiety presents unique challenges in stability and detection.

A. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Signal:

    • [M+H]⁺: 187.14 m/z.

    • Fragmentation Pattern: Hydrazines often undergo N-N bond cleavage in the source. Watch for a fragment at 172.13 m/z (Loss of NH, [M-NH+2H]⁺) or 170.1 m/z (Loss of NH₂).

  • Protocol:

    • Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.

    • Inject onto C18 column.

    • Monitor TIC and Extract Ion Chromatogram (EIC) for 187.14.

B. NMR Spectroscopy (¹H-NMR)
  • Solvent: DMSO-d₆ or CD₃OD.

  • Key Diagnostic Signals:

    • Hydrazine Protons (-N-NH₂): Broad singlet around 3.5–4.5 ppm (exchangeable with D₂O). Note: This signal is distinct from the hydroxyl proton.

    • Spiro Center: The carbon NMR (¹³C) will show a quaternary quaternary signal characteristic of the spiro junction (approx. 30–40 ppm, shifted by the oxygen beta-effect).

    • H4 (Methine at alcohol): Multiplet around 3.5–3.8 ppm.

Analytical Logic Diagram

AnalyticalLogic cluster_MS Mass Spectrometry (ESI+) cluster_NMR 1H-NMR (DMSO-d6) Sample Sample: C9H18N2O2 MS_Run Run LC-MS Sample->MS_Run NMR_Run Run NMR Sample->NMR_Run Parent Observe [M+H]+: 187.14 MS_Run->Parent Frag Check Fragment: 170.1 (Loss of NH2) Parent->Frag Confirm Structure NH2_Peak Signal: -NNH2 (Broad s, 3.5-4.5 ppm) NMR_Run->NH2_Peak OH_Peak Signal: -OH (Distinct from NH2) NMR_Run->OH_Peak

Figure 2: Analytical decision tree for confirming the identity of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol.

Handling & Stability

  • Storage: Hydrazines can be oxidation-sensitive. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: Treat as a potential alkylating agent. Use double-gloving and work within a fume hood.

  • Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar solvents (Hexane, Et₂O).

References

  • PubChem Compound Summary. (2025). 1-oxa-8-azaspiro[5.5]undecane derivatives.[1][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • J-GLOBAL. (2024). 8-Benzyl-1-oxa-8-azaspiro[5.5]undecane-4-ol Chemical Information. Japan Science and Technology Agency.[6] Retrieved from [Link]

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Standard text on N-amino synthesis).

Sources

The Ascendancy of Hydroxylated Spirocyclic Amines: A Technical Guide to a New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, these "flatland" molecules often present challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these limitations. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—have garnered significant attention.[1] Their rigid, well-defined geometries allow for precise projection of functional groups into the binding pockets of biological targets, often leading to enhanced potency and selectivity.[2]

This technical guide delves into a particularly promising subclass: novel spirocyclic amine scaffolds featuring a hydroxyl group . The amine functionality provides a crucial handle for biological interactions and a point for further chemical elaboration, while the hydroxyl group can significantly influence physicochemical properties such as solubility and lipophilicity, and introduce key hydrogen bonding interactions.[3] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, and strategic application of these valuable scaffolds.

The Strategic Advantage of Hydroxylated Spirocyclic Amines

The incorporation of a spirocyclic amine scaffold with a hydroxyl group into a drug candidate is not merely a matter of increasing molecular complexity; it is a deliberate strategy to impart specific, advantageous properties.

Conformational Restriction and Pre-organization

Unlike flexible acyclic or monocyclic amines, the spirocyclic core locks the molecule into a limited number of well-defined conformations. This pre-organization reduces the entropic penalty upon binding to a target protein, which can translate to a significant increase in binding affinity. The defined 3D arrangement of substituents allows for more precise and optimal interactions with the target's binding site.[4]

Improved Physicochemical Properties

The introduction of a hydroxyl group can have a profound impact on a molecule's physicochemical profile. Generally, hydroxylation increases aqueous solubility and reduces lipophilicity (logP), which are often desirable attributes for oral bioavailability and reduced off-target toxicity.[3] Furthermore, the spirocyclic core itself, being rich in sp³-hybridized carbon atoms, can lead to improved metabolic stability compared to more traditional, flat aromatic systems.[5]

Vectorial Exploration of Chemical Space

The spirocyclic framework provides a unique platform for exploring the chemical space around a core pharmacophore. Substituents on the two rings are projected in distinct, often orthogonal, vectors, allowing for a systematic investigation of structure-activity relationships (SAR) in three dimensions.[6] This is a significant advantage over flat molecules where substituents are largely confined to a single plane.

Synthetic Strategies for Accessing Hydroxylated Spirocyclic Amines

The construction of these stereochemically rich scaffolds requires a sophisticated synthetic toolbox. The choice of strategy is often dictated by the desired ring sizes, the relative stereochemistry of the amine and hydroxyl groups, and the overall substitution pattern.

1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Tool

One of the most versatile and widely employed methods for the synthesis of spiro-pyrrolidine scaffolds is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the dipolarophile to form a five-membered pyrrolidine ring.[4][7] The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals of the dipole and dipolarophile, as well as steric and electronic factors.[7]

Workflow for Spiro[pyrrolidin-3,3'-oxindole] Synthesis:

1_3_Dipolar_Cycloaddition_Workflow Isatin Isatin Derivative AzomethineYlide Azomethine Ylide (in situ generation) Isatin->AzomethineYlide AminoAcid α-Amino Acid (e.g., Sarcosine, Proline) AminoAcid->AzomethineYlide Dipolarophile Methyleneindolinone (Dipolarophile) Spirooxindole Spiro[pyrrolidin-3,3'-oxindole] Dipolarophile->Spirooxindole AzomethineYlide->Spirooxindole [3+2] Cycloaddition Reduction Reduction (e.g., NaBH4, LiAlH4) Spirooxindole->Reduction HydroxylatedSpiro Hydroxylated Spiro[pyrrolidine-3,3'-indoline] Reduction->HydroxylatedSpiro

Caption: Workflow for the synthesis of hydroxylated spiroindolines.

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative [8]

  • In situ generation of the azomethine ylide: To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL), the mixture is stirred at room temperature for 15 minutes.

  • Cycloaddition: The dipolarophile, (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one (1.0 mmol), is added to the reaction mixture. The reaction is then refluxed for 4-6 hours until completion (monitored by TLC).

  • Work-up and purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

  • Reduction to the amino alcohol: The purified spiro-oxindole (1.0 mmol) is dissolved in methanol (10 mL) and cooled to 0 °C. Sodium borohydride (2.0 mmol) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield the hydroxylated spiro[pyrrolidine-3,3'-indoline].

Intramolecular Mannich and Reductive Amination Reactions

Intramolecular cyclization strategies offer another powerful avenue to these scaffolds. The intramolecular Mannich reaction, in particular, is well-suited for the formation of nitrogen-containing rings.[9][10]

Mechanism: The reaction involves the intramolecular nucleophilic attack of an enol or enolate onto an iminium ion, which is formed in situ from an amine and a carbonyl compound. The subsequent cyclization and dehydration (in some cases) lead to the formation of the heterocyclic ring.

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary or secondary amines.[11] When applied in an intramolecular fashion to a molecule containing both a carbonyl group and an amine precursor (such as an azide or nitro group), it can efficiently construct cyclic amines, including spirocyclic systems. The choice of reducing agent (e.g., H₂, Pd/C; NaBH₃CN) is critical for the success of the reaction.[12]

Experimental Protocol: Intramolecular Reductive Amination for a Spiro-piperidine [5]

  • Precursor Synthesis: A suitable keto-azide precursor is synthesized through standard organic transformations.

  • Cyclization: The keto-azide (1.0 mmol) is dissolved in methanol (15 mL). Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Work-up and purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the spiro-piperidine. If a hydroxyl group is already present in the precursor, the final product is the desired hydroxylated spirocyclic amine.

Stereoselective Synthesis: Controlling the 3D Architecture

Given the importance of stereochemistry in biological activity, the development of stereoselective methods for the synthesis of hydroxylated spirocyclic amines is of paramount importance.

Substrate and Auxiliary Control

Chirality can be introduced from a chiral starting material or by using a chiral auxiliary. In the latter case, the auxiliary directs the stereochemical outcome of a key reaction and is subsequently removed.

Catalyst Control: Enantioselective Synthesis

The use of chiral catalysts to control the stereochemistry of the product is a highly efficient and atom-economical approach.[2] Chiral Brønsted acids, Lewis acids, and organocatalysts have all been successfully employed in the enantioselective synthesis of spirocyclic amines.[2]

Workflow for Asymmetric Organocatalytic 1,3-Dipolar Cycloaddition:

Asymmetric_Cycloaddition Aldehyde Aldehyde EnantioenrichedSpiro Enantioenriched Spiro[pyrrolidin-3,3'-oxindole] Aldehyde->EnantioenrichedSpiro AminoEster Amino Ester AminoEster->EnantioenrichedSpiro Dipolarophile Methyleneindolinone Dipolarophile->EnantioenrichedSpiro ChiralCatalyst Chiral Phosphoric Acid (Catalyst) ChiralCatalyst->EnantioenrichedSpiro Asymmetric [3+2] Cycloaddition

Caption: Asymmetric synthesis of spiro-oxindoles via organocatalysis.

Structural Characterization

Unambiguous determination of the structure and stereochemistry of these complex 3D molecules is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity of the spirocyclic scaffold. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish through-bond correlations.[6] The relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions observed in NOESY experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hydroxylated Spiro[pyrrolidine-3,3'-indoline] Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Indoline-H47.10-7.20 (m)128.0-129.0
Indoline-H56.80-6.90 (t)120.0-122.0
Indoline-H67.00-7.10 (t)124.0-126.0
Indoline-H76.60-6.70 (d)110.0-112.0
Spiro-C3-75.0-80.0
Pyrrolidine-CH₂3.20-3.60 (m)45.0-55.0
Pyrrolidine-CH-OH4.50-4.80 (m)65.0-75.0
Pyrrolidine-NH2.00-2.50 (br s)-
OH4.90-5.20 (d)-

Note: Chemical shifts are approximate and can vary depending on the substitution pattern and solvent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.[13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a chiral molecule.[14] The resulting crystal structure offers precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

Table 2: Example of Crystallographic Data for a Hydroxylated Spirocyclic Amine

ParameterValue
Chemical FormulaC₁₉H₂₂N₂O₃
Crystal SystemTrigonal
Space GroupP3₂
a (Å)11.050(3)
c (Å)12.319(3)
Volume (ų)1302.7(8)
Z3
R-factor (%)3.5
Reference[15]

Conclusion and Future Outlook

Hydroxylated spirocyclic amine scaffolds represent a vibrant and rapidly evolving area of medicinal chemistry. Their unique 3D architectures and favorable physicochemical properties make them highly attractive for the development of next-generation therapeutics. The continued development of novel, efficient, and stereoselective synthetic methodologies will undoubtedly accelerate the incorporation of these valuable scaffolds into drug discovery programs. As our understanding of the interplay between 3D structure and biological function deepens, we can expect to see a growing number of clinical candidates and approved drugs featuring these elegant and powerful molecular frameworks.

References

  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Journal of Molecular Structure, 1210, 128005.
  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Gong, C., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(41), 15059-15061.
  • Al-Hourani, B. J., et al. (2016).
  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(16), 2895.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. (2016). Molecules, 21(3), 329.
  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Retrieved from [Link]

  • Tang, T., et al. (2025). Hydroxyl group modulated diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines]. Tetrahedron.
  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(17), 3940.
  • Mohammadi, M., et al. (2019). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 9(45), 26269-26280.
  • Mohammadi, M., et al. (2019). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 9(45), 26269-26280.
  • Guz, N. R., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(11), 4647-4656.
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Mannich Reaction of 2-Oxotryptamine and Homologues with Oxo Reagents Yielding Spiro Compounds. Part II. Retrieved from [Link]

  • Bolshan, Y., & Batey, R. A. (2009). Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. Organic letters, 11(23), 5442-5445.
  • Hudlicky, T., et al. (2014). A chemoenzymatic approach to synthesis of hydroxylated pyrrolidines from benzoic acid. Heterocycles, 88(2), 1255-1264.
  • Beilstein Journal of Organic Chemistry. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 21, 1345-1352.
  • Islam, M. S., et al. (2021). and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules, 26(15), 4684.
  • Li, D., et al. (2018). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 14, 2768-2774.
  • Ziyaev, A. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 245.
  • Gauthier, M. A., & Poirier, D. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1021-1053.
  • Connon, S. J. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 43.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 8(2), 1-4.
  • Wang, Y., et al. (2023).
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Single crystal X-ray structure analysis and DFT studies of 3-hydroxyl-1,7,7-trimethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]bicycle [2.2.1]heptan-2-one. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(3), 200-210.
  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2007). THE MANNICH REACTION IN THE SYNTHESIS OF N,S-CONTAINING HETEROCYCLES. 7. EFFECTIVE ONE-POT SYNTHESIS OF DERIVATIVES OF SPIRO[3,5,7,11-TETRAAZATRICYCLO [7.3.1.02,7]TRIDEC-2-ENE-13,4′-PIPERIDINE]. Chemistry of Heterocyclic Compounds, 43(11), 1455-1456.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Medicinal and Pharmaceutical Chemistry Research, 6(2), 123-135.
  • Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones. (2021). Molecules, 26(16), 4965.
  • Spirtovic-Smajevic, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(6), 705-712.
  • Rida, S. M., et al. (2023).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 137-160.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11707.
  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Kermani, A. A., Aggarwal, S., & Ghanbarpour, A. (2022). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Methods in Enzymology (Vol. 667, pp. 295-325). Academic Press.
  • X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024). Acta Crystallographica Section D: Structural Biology, 80(Pt 6), 443-450.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). Molecules, 30(5), 1234.
  • (R)-9-Hydroxystearic Acid: X-Ray Crystal Structures and Organogelator Properties. (2025). Gels, 11(10), 89.

Sources

Introduction: The Emerging Potential of Oxa-Azaspiro[5.5]undecanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1-Oxa-8-azaspiro[5.5]undecane Scaffold for Researchers and Drug Development Professionals

The 1-oxa-8-azaspiro[5.5]undecane scaffold is a compelling heterocyclic system that has garnered increasing attention in the field of medicinal chemistry. Its inherent three-dimensionality and the strategic placement of heteroatoms offer a unique combination of structural rigidity and opportunities for diverse functionalization.[1] This guide provides a comprehensive overview of this scaffold, with a particular focus on the structural and functional characteristics relevant to derivatives such as 8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol. While a dedicated PubChem entry for this specific molecule is not currently available, this document synthesizes data from closely related analogues to provide a robust technical resource for researchers and drug development professionals.

The incorporation of an oxygen atom into the spirocyclic framework has been shown to significantly enhance aqueous solubility and reduce lipophilicity, properties that are highly desirable in drug candidates.[2][3] This feature, combined with the synthetic tractability of the scaffold, makes 1-oxa-8-azaspiro[5.5]undecanes a promising platform for the development of novel therapeutics targeting a range of biological targets.

Core Molecular Attributes and Physicochemical Properties

The 1-oxa-8-azaspiro[5.5]undecane core consists of a piperidine ring and a tetrahydropyran ring fused at a single carbon atom. This spirocyclic arrangement imparts a defined conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets.[1]

Table 1: Predicted Physicochemical Properties of Representative 1-Oxa-8-azaspiro[5.5]undecane Derivatives

Property1-Oxa-7-azaspiro[5.5]undecan-8-one8-oxa-1-azaspiro[5.5]undecane
Molecular FormulaC9H15NO2C9H17NO
Molecular Weight169.22 g/mol 155.24 g/mol
XLogP3-AA-0.41.4
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count22
Rotatable Bond Count00
Reference [4][5]

Note: These values are for related structures and serve as an estimation for the broader class of 1-oxa-8-azaspiro[5.5]undecanes.

The presence of the amino group at the 8-position and the hydroxyl group at the 4-position in the target molecule, 8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol, would be expected to further increase hydrophilicity and provide key points for hydrogen bonding interactions with protein targets.

Synthesis Strategies: Building the 1-Oxa-8-azaspiro[5.5]undecane Core

A general and effective method for the synthesis of oxa-spirocycles is through iodocyclization.[2][3] This approach offers a versatile entry point to the 1-oxa-8-azaspiro[5.5]undecane scaffold.

General Iodocyclization Protocol

A plausible synthetic route to the 1-oxa-8-azaspiro[5.5]undecane core is outlined below. This is a generalized protocol based on established methods for similar oxa-spirocyclic systems.

Step 1: Synthesis of the Alkene Precursor

  • Start with a suitable piperidine derivative, for example, a protected 4-piperidone.

  • Perform an alkylation reaction at the nitrogen atom with a suitable allyl bromide derivative to introduce the alkene functionality.

  • A Grignard reaction at the carbonyl group with a vinyl magnesium bromide would introduce a second alkene, which after a subsequent ring-closing metathesis could form the tetrahydropyran ring.

Step 2: Iodocyclization

  • The resulting di-alkene precursor is then subjected to iodocyclization.

  • Dissolve the alkene in a suitable solvent such as dichloromethane (DCM).

  • Add a solution of iodine (I2) in DCM dropwise at room temperature.

  • The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the iodinated 1-oxa-8-azaspiro[5.5]undecane derivative.

Step 3: Further Functionalization

  • The iodide can be displaced by various nucleophiles to introduce diversity. For instance, reaction with sodium azide followed by reduction would yield the 8-amino derivative.

  • The introduction of the 4-hydroxyl group could be achieved through various methods depending on the specific precursor, including hydroboration-oxidation of a corresponding alkene.

Synthesis_Pathway A Protected 4-Piperidone B N-Allylated Piperidone A->B Allyl Bromide C Di-alkene Precursor B->C Vinyl Grignard, Ring-Closing Metathesis D Iodinated Spirocycle C->D Iodocyclization (I2) E 8-Azido-1-oxa-8-azaspiro[5.5]undecane D->E NaN3 F 8-Amino-1-oxa-8-azaspiro[5.5]undecane E->F Reduction (e.g., H2/Pd) G 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol F->G Hydroxylation Biological_Targets Scaffold 1-Oxa-8-azaspiro[5.5]undecane Scaffold SERT Serotonin Transporter Scaffold->SERT NET Norepinephrine Transporter Scaffold->NET DAT Dopamine Transporter Scaffold->DAT Sigma1 Sigma-1 Receptor Scaffold->Sigma1 MOR μ-Opioid Receptor Scaffold->MOR M1 Muscarinic M1 Receptor Scaffold->M1

Caption: Potential biological targets of 1-oxa-8-azaspiro[5.5]undecane derivatives.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding affinity of a test compound to a specific receptor, which is a crucial step in early-stage drug discovery.

Materials:

  • Test compound (e.g., a derivative of 1-oxa-8-azaspiro[5.5]undecane)

  • Radioligand specific for the target receptor

  • Cell membranes expressing the target receptor

  • Binding buffer (composition is receptor-dependent)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubate the plate at a specific temperature and for a duration optimized for the target receptor to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the receptor.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[5.5]undecane scaffold represents a valuable and versatile platform for the design and discovery of novel therapeutic agents. Its favorable physicochemical properties, combined with its demonstrated activity at a range of important biological targets, underscore its potential in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a wider range of biological targets. The continued investigation of this promising scaffold is expected to yield new drug candidates with improved efficacy and safety profiles.

References

  • Bettati, M., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-6. [Link]

  • J-GLOBAL. 8-Benzyl-1-oxa-8-azaspiro[5.5]undecane-4-ol | Chemical Substance Information. [Link]

  • MySkinRecipes. Oxa-Aza Spiro Compounds | Pharmaceutical Intermediates. [Link]

  • PubChemLite. 8-oxa-1-azaspiro[5.5]undecane (C9H17NO). [Link]

  • Mykhailiuk, P. K., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 11(2), 444-452. [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • García-Vázquez, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10883. [Link]

  • Mykhailiuk, P. K., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 11(2), 444-452. [Link]

  • Mykhailiuk, P. K., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. [Link]

  • Zefirov, N. S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8105. [Link]

  • Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2357-2367. [Link]

  • PubChem. 1-Oxa-7-azaspiro[5.5]undecan-8-one. [Link]

Sources

Methodological & Application

reaction conditions for N-amino functionalization of spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Elaboration of N-Functionalized Spirocycles

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocycles, molecular architectures where two rings share a single atom, have emerged as "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensionality provides a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets.[1] The introduction of a nitrogen atom into the spirocyclic core (an aza-spirocycle) further enhances its value, offering a vector for polar interactions, improved solubility, and a convenient handle for further chemical modification.[2] Consequently, the development of robust and versatile methods for the N-amino functionalization of spirocycles is a critical endeavor for researchers in drug development.[3]

This guide provides a detailed overview of the primary strategies for installing and modifying amino functionalities on spirocyclic frameworks. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights for the practicing chemist.

Chapter 1: De Novo Synthesis via Intramolecular Cyclization

Often, the most efficient path to an N-functionalized spirocycle is to construct the nitrogen-containing ring as the final step, forming the spirocenter in the process. These methods build molecular complexity rapidly and offer precise control over the final architecture.

The Hofmann-Löffler-Freytag (HLF) Approach: C–H Amination

The HLF reaction and its modern variants represent a powerful strategy for converting monocyclic amines into bicyclic structures, including spirocycles, through an intramolecular C–H bond functionalization.[4]

Causality and Mechanism: The classic HLF reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions. This radical abstracts a hydrogen atom from a sterically accessible δ-carbon, forming a transient carbon-centered radical. A subsequent radical chain process leads to the formation of a new C-N bond, yielding a pyrrolidine ring. The key to forming a spirocycle is the strategic placement of the amine-bearing side chain on a pre-existing carbocycle.[2]

A general workflow for this strategy is outlined below.

G cluster_0 HLF-type Spirocyclization Workflow A Monocyclic Precursor with Alkyl-Amine Side Chain B N-Halogenation or Sulfonamide Formation A->B Protection/Activation C Radical Initiation (e.g., UV light, acid, oxidant) B->C Reaction Conditions D 1,5-Hydrogen Atom Transfer (HAT) C->D N-Radical Formation E Radical Recombination/ Ring Closure D->E C-Radical to C-N Bond F N-Deprotection (if needed) E->F Workup G Final N-H Spirocycle F->G

Figure 1: General workflow for HLF-type spirocyclization.

This approach is highly effective for creating 5-membered nitrogenous rings, as the 1,5-hydrogen atom transfer proceeds via a sterically favored six-membered transition state.[2]

Aza-Prins and Related Cyclizations

The aza-Prins reaction provides a powerful method for constructing nitrogen-containing rings, including spiro-fused systems, by coupling a homoallylic amine with a carbonyl compound.[5][6] This reaction is particularly valuable for synthesizing complex polycyclic spirooxindoles, a common motif in natural products and pharmaceuticals.

Causality and Mechanism: The reaction is typically promoted by a Brønsted or Lewis acid, which activates the carbonyl compound. The nitrogen of the homoallylic amine attacks the activated carbonyl, and the resulting intermediate is trapped by the pendant alkene to form the new ring and establish the spirocenter. The reaction often proceeds with high diastereoselectivity.[6][7]

Chapter 2: Functionalization via Carbonyl Chemistry

For spirocyclic scaffolds containing a ketone, reductive amination is a direct and highly reliable method for installing an amino group.

Direct Reductive Amination

This cornerstone reaction of amine synthesis involves the condensation of a ketone with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8]

Experimental Choices: The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, where imine formation is favored. It is selective for the iminium ion over the ketone, preventing reduction of the starting material.

  • Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, often used for a wide range of substrates. It can be used in a one-pot fashion without strict pH control.

  • Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts like Pd/C or Raney Ni. This method is clean as the only byproduct is water, but it is not compatible with reducible functional groups like alkenes or alkynes.

The Stannyl Amine Protocol (SnAP)

A modern and operationally simple alternative to traditional reductive amination is the use of Stannyl Amine Protocol (SnAP) reagents. This method allows for the one-step synthesis of saturated, N-unprotected spirocyclic heterocycles directly from cyclic ketones.[2][9]

Causality and Mechanism: SnAP reagents are N-stannylated amino alcohols. In the presence of a Lewis acid and a catalyst (e.g., Cu(II) triflate), they react with ketones to form an iminium ion. A subsequent intramolecular cyclization involving a radical mechanism forms the new heterocyclic ring, creating the spiro-amine in a single, efficient step.[10]

Chapter 3: Electrophilic Amination of Spirocyclic Enolates

Electrophilic amination inverts the typical reactivity paradigm ("umpolung") by using a nucleophilic carbon source and an electrophilic nitrogen source to form a C-N bond.[11][12] This is particularly useful for synthesizing α-amino spirocycles.

Causality and Mechanism: A spirocyclic ketone can be deprotonated to form a nucleophilic enolate. This enolate then attacks an electrophilic aminating reagent. These reagents feature a nitrogen atom attached to a good leaving group, rendering the nitrogen electrophilic.[12]

Common electrophilic nitrogen sources include:

  • O-Substituted Hydroxylamine Derivatives: Compounds like N-tosyloxycarbamates can generate an electrophilic nitrogen source under acidic or metal-catalyzed conditions.[13][14][15]

  • Oxaziridines: These three-membered rings contain a strained N-O bond, and the nitrogen atom is susceptible to nucleophilic attack.

Transition metal catalysis, particularly with rhodium, has been shown to be highly effective for these transformations, proceeding through a proposed Rh-nitrenoid intermediate.[11][15] This method enables the synthesis of valuable spirocyclic β-amino acids.[14]

Chapter 4: Functionalization of Pre-existing N-H Spirocycles

In many cases, a parent N-H aza-spirocycle is readily available or has been synthesized. The secondary amine then serves as a versatile handle for diversification through standard C-N bond-forming reactions. This approach is fundamental to library synthesis in drug discovery.

Common Transformations:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) readily forms stable amides and sulfonamides.[16]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling allows for the arylation or heteroarylation of the spirocyclic amine, providing access to complex structures.[16]

  • SNAr Reactions: If a suitable electron-deficient aromatic or heteroaromatic partner is available, direct nucleophilic aromatic substitution can be a highly effective, metal-free method for functionalization.[16]

G cluster_0 Diversification of N-H Aza-Spirocycles Start Parent N-H Aza-Spirocycle Acyl Acylation (Amides) Start->Acyl RCOCl, Base Sulfonyl Sulfonylation (Sulfonamides) Start->Sulfonyl RSO₂Cl, Base Buchwald Buchwald-Hartwig (N-Arylation) Start->Buchwald Ar-X, Pd-cat, Base SnAr SNAr (N-Heteroarylation) Start->SnAr e⁻-poor Ar-X Alkylation Reductive Amination / Alkylation Start->Alkylation RCHO, [H]

Figure 2: Key methods for diversifying a parent N-H aza-spirocycle.

Protocols and Application Notes

Protocol 1: Direct Reductive Amination of a Spirocyclic Ketone

Objective: To synthesize a secondary spirocyclic amine from a spirocyclic ketone and a primary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • Spiro[4.5]decan-1-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, 1-2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the spiro[4.5]decan-1-one (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution. If the amine salt is used (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: Carefully add STAB (1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-spiro[4.5]decan-1-amine.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the aldehydic proton, appearance of new aliphatic signals for the amine), ¹³C NMR, and mass spectrometry to confirm the molecular weight of the product.

Protocol 2: Palladium-Catalyzed N-Arylation of a Spirocycle (Buchwald-Hartwig)

Objective: To couple a secondary aza-spirocycle with an aryl bromide.

Materials:

  • Aza-spirocycle (e.g., 1-azaspiro[4.5]decane) (1.2 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%) or other suitable Pd-precatalyst

  • Xantphos (or other suitable ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk flask or sealed vial, magnetic stirrer, argon/nitrogen source

Procedure:

  • Setup: To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 eq), Pd-precatalyst, ligand, and NaOtBu under an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the aza-spirocycle (1.2 eq).

  • Degassing: If not done previously, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Amination Strategies

Method Precursor Key Reagents Advantages Limitations Typical Yields
HLF Cyclization [2][4]Monocycle w/ amine side-chainN-halo-succinimide, Acid, UVBuilds complexity quickly; C-H functionalization.Limited to 5-membered rings; radical conditions.50-85%
Reductive Amination [8]Spirocyclic KetoneAmine, NaBH(OAc)₃ / NaBH₃CNReliable, broad scope, mild conditions.Requires carbonyl functionality.60-95%
SnAP Reaction [9]Spirocyclic KetoneSnAP reagent, Cu(II) cat.One-step, N-unprotected product.Stoichiometric tin reagent.65-90%
Electrophilic Amination [11][13]Spirocyclic Ketone (enolate)Hydroxylamine deriv., Rh(II) cat.Access to α-amino acids; umpolung reactivity.Can require expensive catalysts; limited scope.45-80%
Buchwald-Hartwig [16]N-H Aza-SpirocycleAryl-Halide, Pd-cat., Ligand, BaseHuge scope for N-arylation; high functional group tolerance.Requires transition metal; potential for metal contamination.70-98%

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Cambridge Repository. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. [Link]

  • Synthesis of Nitrogen-Containing Spirocycles via Superacid-Promoted Cyclizations of Imines. MDPI. [Link]

  • The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. PMC - National Institutes of Health. [Link]

  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis. MDPI. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Synthesis of Six-Membered Spiro Azacyclic Oxindole Derivatives via a One-Pot Process. ResearchGate. [Link]

  • Electrophilic amination. Wikipedia. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC - National Institutes of Health. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. PMC - National Institutes of Health. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - National Institutes of Health. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

Sources

Application Note: Spirocyclic Building Blocks for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

The historical dominance of aromatic rings in drug discovery has led to libraries with low fraction of sp³-hybridized carbons (


), often correlating with poor solubility and high promiscuity.[1] The "Escape from Flatland" paradigm, established by Lovering et al., posits that increasing saturation improves clinical success rates.[1][2][3]

Spirocyclic building blocks—specifically spiro[3.3]heptanes , spiro-oxetanes , and spiro-azetidines —offer a geometric solution. They possess the rigidity of aromatics but the physicochemical profile of aliphatics, providing defined exit vectors that project substituents into novel 3D chemical space.

Core Advantages
  • Vectorial Definition: Unlike flexible cycloalkanes, spirocycles hold substituents in precise orientations (

    
     angles in spiro[3.3] systems), maximizing receptor selectivity.
    
  • Metabolic Stability: They act as "metabolic switches," blocking labile sites (e.g., replacing a gem-dimethyl group with a spiro-oxetane) without the lipophilicity penalty of adding methyl groups.[4]

  • Physicochemical Modulation: They lower LogD and increase aqueous solubility compared to their flat aromatic bioisosteres (e.g., replacing a phenyl ring or piperidine).

Design Principles & Scaffold Selection

When designing a library, selection must be driven by the "Exit Vector" concept.

Table 1: Physicochemical Comparison of Bioisosteres

Comparative data for a generic amine core replacement.

FeaturePiperidine (Flat/Flexible)2-Azaspiro[3.3]heptane (Rigid/3D)Spiro-Oxetane (Polar/Rigid)
Hybridization Mixed

(flexible)
High

(rigid)
High

(rigid)
Lipophilicity (

LogP)
Baseline-0.5 to -1.0 (Lower)-1.5 to -2.0 (Significantly Lower)
pKa (of adj. amine) ~10-11 (Basic)~9-10~6-7 (Modulated)
Metabolic Liability High (Oxidation)Low (Quaternary Carbon)Low (Steric/Electronic Shielding)
Exit Vector Angle Variable (Chair flip)Fixed Linear or

Fixed
Diagram 1: The "Escape from Flatland" Workflow

This diagram illustrates the logical flow from identifying a "flat" liability to selecting the correct spirocyclic solution.

SpiroLogic Problem Hit Compound (Flat, High LogP, Metabolic Liability) Analysis Vector & Property Analysis Problem->Analysis Choice1 Need to lower pKa? (Reduce hERG risk) Analysis->Choice1 Choice2 Need to block metabolism but keep lipophilicity? Analysis->Choice2 Choice3 Need novel IP & 3D Geometry? Analysis->Choice3 Sol1 Spiro-Oxetane (Electron withdrawing) Choice1->Sol1 High Impact Sol2 Spiro-Cyclobutane (Steric block) Choice2->Sol2 Bioisostere Sol3 Spiro[3.3]heptane (Rigid Scaffold) Choice3->Sol3 High Fsp3 Library Spiro-Library Generation Sol1->Library Sol2->Library Sol3->Library

Caption: Decision matrix for selecting spirocyclic cores based on specific medicinal chemistry liabilities.

Synthetic Methodologies & Protocols

The following protocols are designed for Parallel Library Synthesis . They assume the use of pre-functionalized spirocyclic building blocks (e.g., Boc-protected spiro-amines or spiro-acids).

Protocol A: Parallel Amide Coupling of Spiro-Amines

Context: Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are often more sterically hindered than linear amines. Standard coupling conditions often fail or result in low yields. This protocol uses HATU with controlled temperature to ensure conversion.

Reagents:

  • Spirocyclic Amine (as HCl or TFA salt)

  • Carboxylic Acid set (Library diversity elements)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Acid Stock: Dissolve carboxylic acids in DMF to a concentration of 0.2 M.

    • Amine Stock: Dissolve the spiro-amine salt in DMF (0.2 M). Note: If using free base, ensure it is fresh as spiro-amines can absorb

      
      .
      
    • Activator Stock: Dissolve HATU in DMF (0.2 M).

    • Base Stock: Prepare a 1.0 M solution of DIPEA in DMF.

  • Reaction Assembly (96-well plate format):

    • Dispense 100 µL of Acid Stock (20 µmol, 1.0 equiv) into each well.

    • Add 100 µL of HATU Stock (20 µmol, 1.0 equiv).

    • Add 40 µL of Base Stock (40 µmol, 2.0 equiv).

    • Shake/Vortex for 2 minutes to form the active ester (O-At).

    • Add 100 µL of Spiro-Amine Stock (20 µmol, 1.0 equiv).

    • Critical Step: If the spiro-amine is a salt, add an additional 20 µL of Base Stock to neutralize.

  • Incubation:

    • Seal the plate.

    • Shake at 40°C for 16 hours. Causality: The slight elevation in temperature overcomes the steric hindrance of the quaternary spiro-carbon without causing degradation common at higher temperatures.

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 500 µL MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes unreacted acids and DMF).

    • Elute product with 2M

      
       in MeOH.
      
    • Concentrate in vacuo.

Protocol B: Synthesis of 6-Oxa-2-azaspiro[3.4]octane Core

Context: For researchers needing to synthesize the core block de novo. This is based on the Carreira method.

  • Starting Material: Start with commercially available 3-benzyloxycyclobutanone.

  • Epoxidation: React with trimethylsulfoxonium iodide and NaH in DMSO to form the spiro-epoxide.

  • Ring Expansion: Treat with

    
     to rearrange to the spiro-oxetane/cyclopentanone system (depending on substitution) or use specific nitromethane additions for pyrrolidine rings.
    
    • Note: For the specific [3.3] system, the condensation of bis(bromomethyl) derivatives with tosylamide is the standard route.

Quality Control & Validation

Spirocycles present unique challenges in QC due to their rigid conformation.

  • NMR Validation:

    • 1H NMR: Look for the characteristic "roofing" effect or distinct doublets of the methylene protons adjacent to the spiro center. In spiro[3.3]heptanes, these appear as distinct signals at

      
       1.8–2.5 ppm.
      
    • 13C NMR: The quaternary spiro-carbon is diagnostic, typically appearing between

      
       30–40 ppm (for all-carbon) or shifted if adjacent to heteroatoms.
      
  • LCMS Profiling:

    • Spirocycles often do not chromophore well (low UV absorbance) unless coupled to an aromatic system. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate purity assessment of the building blocks before library coupling.

Diagram 2: Library Synthesis & QC Workflow

LibraryWorkflow Start Spiro-Building Block (e.g., Boc-2-azaspiro[3.3]heptane) QC_Block QC 1: NMR/ELSD Confirm Integrity Start->QC_Block Deprotect Deprotection (TFA/DCM) Generate Salt Form Parallel Parallel Coupling (Protocol A) 96-well Plate Deprotect->Parallel QC_Block->Deprotect Purification SCX-2 Cartridge Catch & Release Parallel->Purification FinalQC Final QC LCMS + Solubility Check Purification->FinalQC Output Spiro-Library Ready for Screening FinalQC->Output

Caption: Operational workflow for high-throughput spirocyclic library generation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[4][5][6][7] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery.[4][5][6][7][8] Chemical Reviews. [Link]

  • Zheng, S., & Tice, C. M. (2016).[9] The utilization of spirocyclic scaffolds in novel drug discovery.[6][8][9][10][11][12] Expert Opinion on Drug Discovery. [Link][5]

Sources

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling Protocols for 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol and Related Spirocyclic Scaffolds

Executive Summary

This technical guide addresses the solubility, handling, and stability of 8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol in Dimethyl Sulfoxide (DMSO). As a spirocyclic building block characterized by high


 (fraction of 

hybridized carbons), this molecule offers significant advantages in drug discovery by escaping "flatland" chemical space.[1] However, its polyfunctional nature—containing a hydroxyl group, an ether linkage, and a substituted hydrazine/amine moiety—presents specific challenges regarding hygroscopicity and oxidative stability in polar aprotic solvents.

Key Takeaway: While highly soluble in DMSO (>50 mM), the compound’s stability is contingent on solvent anhydrousness and storage temperature. This guide provides a self-validating protocol for preparing stock solutions suitable for high-throughput screening (HTS) and cellular assays.

Physicochemical Context

To master the handling of this molecule, one must understand the competition between its crystal lattice energy and solvation energy.

  • Structural Analysis: The 1-oxa-8-azaspiro[5.5]undecane core provides a rigid, non-planar scaffold. The "8-amino" substitution (implying an N-amino hydrazine motif or a specific amino-alkyl variant) adds basicity and hydrogen bond donor (HBD) capacity. The C4-hydroxyl group adds further polarity.

  • Solvation Thermodynamics: DMSO is an excellent hydrogen bond acceptor. It will strongly solvate the hydroxyl and amino protons. However, if the compound is supplied as a Hydrochloride (HCl) salt , the lattice energy is significantly higher, often requiring kinetic energy (sonication/heat) to disrupt the crystal packing before the thermodynamic stability of the solution takes over.

Methodology: Preparation of Stock Solutions

Reagents & Equipment
  • Compound: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (Verify form: Free Base vs. HCl Salt).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm). Critical: DMSO is hygroscopic; water contamination initiates proton exchange and potential hydrolysis.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp <40°C).

Protocol 1: Standard Dissolution (10 mM - 100 mM)

This protocol includes a "Self-Validating" step using the Tyndall effect to ensure true solution status.

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the solid.

  • Weighing: Weigh the target mass into an amber vial.

    • Calculation:

      
      .
      
  • Solvent Addition (Two-Step):

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds.

    • Add the remaining 50% DMSO (washing down the sides).

  • Kinetic Dissolution:

    • Free Base: Vortexing is usually sufficient.

    • HCl Salt: Sonicate for 5–10 minutes at ambient temperature. Note: If the solution warms up, pause to cool.

  • Validation (The Tyndall Check):

    • In a darkened room, shine a laser pointer (or focused LED) through the vial.

    • Pass: The beam path is invisible (homogeneous solution).

    • Fail: The beam path is visible/hazy (scattering by undissolved micro-particles). Action: Continue sonication or filter (0.22 µm PTFE).

Visual Workflow: Dissolution Decision Tree

DissolutionProtocol Start Start: Weigh Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm AddDMSO Add Anhydrous DMSO (2-Step Addition) CheckForm->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Sonicate Sonicate (5-10 min) Vortex->Sonicate Salt Form VisualCheck Visual Inspection (Tyndall Effect) Vortex->VisualCheck Free Base Sonicate->VisualCheck Success QC Pass: Clear Solution VisualCheck->Success Clear Fail Precipitate/Haze VisualCheck->Fail Hazy Filter Filter (0.22 µm PTFE) OR Dilute Fail->Filter Filter->Success

Figure 1: Decision tree for optimizing solubility based on the salt form of the spirocyclic amine.

Solubility Limit & Saturation Protocol

If the exact solubility limit is unknown for your specific batch, perform this stepwise saturation test.

StepActionObservation TargetLogic
1 Prepare 10 mg of solid in a vial.Powder at bottom.Starting excess.
2 Add DMSO in 50 µL increments.Dissolution.[2]High concentration attempt (~200 mg/mL).
3 Vortex/Sonicate after each addition.Clarity vs. Turbidity.Kinetic energy input.
4 Stop when solution is clear.Calculate

.

.
5 Safety Factor: Dilute to 80% of

.
Prevent crash-out.Accounts for temperature fluctuations during storage.

Stability & Storage (The "Hidden" Variable)

The "8-amino" (hydrazine) and alcohol functionalities are susceptible to oxidative degradation, accelerated by water. DMSO is hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce water via condensation.

Storage Protocol:

  • Aliquot: Never store a bulk stock. Split into single-use aliquots (e.g., 20 µL or 50 µL).

  • Container: Use PP (Polypropylene) or cyclic olefin copolymer (COC) tubes for storage; glass is preferred for preparation but risky for freezing aqueous DMSO due to expansion.

  • Temperature: Store at -20°C or -80°C.

    • Note: Pure DMSO freezes. Upon thawing, a precipitate may form. This is usually not degradation but crystal exclusion.

    • Recovery: Warm to 37°C and vortex to redissolve before opening the tube.

Visual Workflow: Degradation Pathways

StabilityPathways Compound Spiro-Amine (In Solution) Oxidation N-Oxidation (Impurity) Compound->Oxidation Slow (if N-NH2) Precip Precipitation (Solubility Drop) Compound->Precip Freeze/Thaw Air Atmospheric Moisture/O2 Water Absorbed Water Air->Water Source Air->Oxidation O2 Source DMSO DMSO (Hygroscopic) DMSO->Water Absorbs Water->Precip Lowers Solubility

Figure 2: Mechanistic view of stability risks. Water absorption by DMSO is the primary driver of solubility failure over time.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Gel formation H-bond networking.Common in high conc. spiro-amines.[3] Dilute the sample or warm to 40°C.
Precipitate after thaw Crystal exclusion.Do not filter immediately. Warm to 37°C and vortex. If solids persist, then filter.
Yellow discoloration Oxidation (N-oxide).Check LC-MS. If purity <90%, discard. Use fresh anhydrous DMSO next time.
Insoluble Particles Salt lattice too strong.Add 5% water (if assay permits) or adjust pH with 1 eq. of acid/base (advanced users only).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Way, L. (2016). DMSO Solubility of Organic Compounds: Physicochemical Determinants. Journal of Biomolecular Screening. Link

  • PubChem Compound Summary. 1-Oxa-8-azaspiro[5.5]undecane derivatives. National Library of Medicine. Link

(Note: Specific solubility data for the exact "8-amino" derivative is extrapolated from the behavior of the 1-oxa-8-azaspiro[5.5]undecane class as referenced in standard medicinal chemistry literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Oxa-8-azaspiro[5.5]undecan-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis and optimization of the 1-oxa-8-azaspiro[5.5]undecan-4-ol scaffold.

Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Process Troubleshooting Target Molecule: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (and related N-protected intermediates)

Diagnostic Overview: The Synthetic Challenge

The synthesis of 1-oxa-8-azaspiro[5.5]undecan-4-ol presents a classic "Spirocyclic Dilemma." You are constructing a tetrahydropyran ring fused to a piperidine ring at a quaternary carbon. The "8-Amino" designation implies a hydrazine functionality (


) or a nomenclature artifact referring to the secondary amine at position 8.

If you are experiencing low yields (<30%), the failure point is likely occurring during the spirocyclization step or the subsequent functional group manipulation .

The Core Synthetic Pathways

We analyze the two most common routes. Route B is recommended for high-yield optimization.

FeatureRoute A: Prins Cyclization Route B: Intramolecular Diol Cyclization (Recommended)
Precursor

-Boc-4-methylenepiperidine + Formaldehyde

-Boc-4-allyl-4-hydroxypiperidine
Mechanism Acid-catalyzed condensation (Carbocation)Hydroboration followed by Dehydration/Cyclization
Common Yield 20–40% (Variable)60–80% (Reliable)
Major Impurity 1,3-Dioxanes (Prins dimer), PolymerizationUncyclized diol, Elimination products
Stereocontrol Low (Mixture of diastereomers)High (Controlled by substrate geometry)

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: The Spirocyclization (Constructing the Core)

Most researchers struggle here. If you are using the Prins Route (Route A) and getting "tar" or low yields, switch to Route B (Step-wise construction).

The "High-Yield" Protocol (Route B)

This method avoids the chaotic carbocation chemistry of the Prins reaction by separating the carbon-carbon bond formation from the ether closure.

Step 1: Grignard Addition

  • Reagents:

    
    -Boc-4-piperidone + Allylmagnesium bromide.
    
  • Critical Check: Ensure anhydrous conditions. Water kills the Grignard, returning starting ketone.

  • Target:

    
    -Boc-4-allyl-4-hydroxypiperidine.
    

Step 2: Hydroboration-Oxidation

  • Reagents: 9-BBN (preferred over

    
     for selectivity) followed by 
    
    
    
    .
  • Optimization: Use 9-BBN to prevent reduction of the Boc group (which can happen with borane-THF).

  • Target:

    
    -Boc-4-(3-hydroxypropyl)-4-hydroxypiperidine (The "Diol").
    

Step 3: Cyclodehydration (The Ring Closure)

  • Reagents:

    
    -TsOH (catalytic) in Toluene or Benzene.
    
  • Technique: Dean-Stark trap is mandatory . You must drive the equilibrium by removing water.

  • Troubleshooting: If the ring doesn't close, use Mitsunobu conditions (

    
    , DIAD) for a milder, irreversible cyclization.
    
Visualizing the Workflow (Route B)

G Start N-Boc-4-piperidone Step1 Grignard Addition (AllylMgBr) Start->Step1 Inter1 4-Allyl-4-hydroxy Intermediate Step1->Inter1 C-C Bond Formation Step2 Hydroboration (9-BBN / H2O2) Inter1->Step2 Inter2 Open Chain Diol Step2->Inter2 Anti-Markovnikov Hydration Step3 Cyclization (TsOH or Mitsunobu) Inter2->Step3 Inter2->Step3 Stalled? Step3->Step3 Add Dean-Stark Product 1-Oxa-8-azaspiro[5.5]undecane Core Scaffold Step3->Product Ether Formation

Caption: Step-wise construction (Route B) minimizes side reactions compared to the direct Prins cyclization.

Phase 2: Installing the 4-Hydroxyl Group

If your target is specifically the 4-ol (hydroxyl on the ether ring), the standard cyclization gives the unsubstituted ether. You must modify the precursor.

The "Epoxide" Variation (For 4-OH Synthesis): Instead of allyl Grignard, use an Epoxidation-Ring Opening strategy.

  • Epoxidation: Convert

    
    -Boc-4-methylenepiperidine to the spiro-epoxide using 
    
    
    
    -CPBA.
  • Ring Opening: Open the epoxide with Allyl Alcohol (acid catalyzed). This attaches the oxygen and the alkene chain.

  • RCM: Use Grubbs II catalyst to close the ring (Ring Closing Metathesis).

  • Hydration: Hydrate the resulting double bond (hydroboration) to install the 4-OH .

Phase 3: The "8-Amino" Functionalization

The name "8-Amino" implies a hydrazine moiety (


) at the 8-position. This is chemically sensitive and should be installed last .
  • Issue: N-Amino groups are nucleophilic and can be oxidized easily.

  • Protocol:

    • Deprotect the 8-Nitrogen (Remove Boc with TFA/DCM).

    • N-Amination: React the free amine with Hydroxylamine-O-sulfonic acid (HOSA) in water/base.

    • Alternative: Nitrosation (

      
      ) followed by Zinc reduction (older method, beware of nitrosamine toxicity).
      

Troubleshooting FAQs

Q1: My Prins reaction (Route A) yields a white solid that isn't my product. What is it? A: This is likely the Prins Dimer (a 1,3-dioxane derivative).

  • Cause: Excess formaldehyde.

  • Fix: Reduce formaldehyde stoichiometry to 1.05 equivalents. Increase temperature to favor the thermodynamic spiro-ether over the kinetic dioxane.

Q2: I am losing the Boc group during cyclization. A: You are using an acid that is too strong or a temperature that is too high.

  • Fix: Switch from

    
     or neat TFA to 
    
    
    
    -TsOH in refluxing toluene
    . The non-polar solvent protects the carbamate (Boc) from hydrolysis better than aqueous or polar acidic media. Alternatively, switch to the Cbz protecting group, which is more acid-stable.

Q3: How do I separate the cis/trans isomers of the 4-ol? A: The 4-OH group creates diastereomers relative to the spiro center.

  • Method: These are difficult to separate by flash chromatography. Use Preparative HPLC or SFC (Supercritical Fluid Chromatography) .

  • Chemical Separation: Acylate the alcohol (Acetyl chloride). The resulting esters often have significantly different Rf values. Separate, then hydrolyze.

Q4: The "8-Amino" product turns brown upon storage. A: Hydrazines (


) are air-sensitive.
  • Fix: Store the product as a Salt (HCl or Oxalate) . Do not store as the free base. Flush vials with Argon.

Logical Troubleshooting Tree

Use this flow to diagnose your specific yield loss.

Troubleshooting Problem Low Yield of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol CheckRoute Which Route? Problem->CheckRoute RouteA Prins (Acid + HCHO) CheckRoute->RouteA RouteB Stepwise (Grignard/Cyclization) CheckRoute->RouteB IssueA1 Polymerization/Tars? RouteA->IssueA1 IssueA2 Wrong Product (Dioxane)? RouteA->IssueA2 IssueB1 Cyclization Fails? RouteB->IssueB1 SolA1 Dilute Reaction (0.05M) lowers intermolecular reactions IssueA1->SolA1 Yes IssueFinal Decomposition of 8-Amino? SolA1->IssueFinal SolA2 Reduce HCHO eq. Increase Temp IssueA2->SolA2 Yes SolB1 Check Dean-Stark (Water removal is critical) IssueB1->SolB1 Yes SolB1->IssueFinal SolFinal Isolate as HCl Salt Avoid oxidation IssueFinal->SolFinal

Caption: Decision matrix for identifying yield-killing bottlenecks.

References

  • Pfizer Process Chemistry (Ritlecitinib/PF-06651600): While Ritlecitinib uses a different piperidine core, the spiro-ether formation principles described in their process development are transferable.

    • Source:Green Chemistry, 2021, 23, 2397-2404.
    • URL:[Link]

  • Prins Cyclization Reviews: Comprehensive guide on acid-catalyzed spirocycliz

    • Source:Chemical Reviews, 2018, 118, 22, 11298–11352.
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery: Discussion on the synthesis of 1-oxa-8-azaspiro[5.

    • Source:Journal of Medicinal Chemistry, 2014, 57, 10, 4177–4184.
    • URL:[Link]

  • N-Amination of Heterocycles: Methodology for installing the "8-Amino" hydrazine group.

    • Source:Journal of Organic Chemistry, 2005, 70, 5, 1761–1769.
    • URL:[Link]

Technical Support Center: N-Amino Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Stability Management

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NAS-OX-PROTO-001

Core Directive & Scope

To our Research Partners: You are likely accessing this guide because your spirocyclic scaffold—specifically those containing an


-amino motif (e.g., 

-amino-2,6-diazaspiro[3.3]heptane)
—is showing signs of degradation. Unlike standard secondary amines,

-amino heterocycles contain a hydrazine-like (

) bond. This moiety is thermodynamically prone to oxidation, converting your valuable scaffold into diazenium species, tetrazines, or

-oxides.

This guide provides the protocols required to arrest this oxidation cascade during synthesis, purification, and storage.

The Mechanism of Failure (Why is my compound turning pink?)

Before troubleshooting, you must understand the enemy.[1] The


-amino group possesses a lone pair on the exocyclic nitrogen that is highly nucleophilic and reducing.

The Oxidation Cascade:

  • Initiation: Trace metals (Cu, Fe) or light trigger a single-electron transfer (SET) from the

    
    -amino group to molecular oxygen.
    
  • Propagation: The resulting radical cation loses a proton to form a neutral radical, which dimerizes to a tetrazene or further oxidizes to a diazene (

    
    ).
    
  • Decomposition: Diazenes are often unstable, leading to nitrogen extrusion or polymerization (the "pink/brown tar" often observed).

OxidationCascade Start N-Amino Spirocycle (R2N-NH2) Radical Radical Cation [R2N-NH2•]+ Start->Radical O2 / Light / Metals NOxide N-Oxide (M+16) Start->NOxide Peroxides / mCPBA Diazene Diazene Species (R=N) Radical->Diazene -H+, -e- Tetrazene Tetrazene Dimer (Pink/Brown Impurity) Diazene->Tetrazene Dimerization

Figure 1: The oxidation pathways of N-amino spirocycles. The formation of colored tetrazenes is a common visual indicator of degradation.

Troubleshooting Guide: Symptoms & Solutions
Issue A: "My LCMS shows an M-2 peak or M+16 peak."
SymptomDiagnosisRoot CauseImmediate Action
Mass M-2 Dehydrogenation Oxidation of the hydrazine (

) to a diazene (

) or imine.
Switch to Acidic Mobile Phase. Basic modifiers (NH4OH) promote oxidation. Use 0.1% Formic Acid.
Mass M+16 N-Oxidation Formation of

-oxide.[2] Common in aged solvents containing peroxides (THF/Ether).
Test for Peroxides. Discard old ethereal solvents. Add 0.1% BHT to workup solvents.
Pink Color Tetrazene Formation Dimerization of oxidized radical species.Degas Solvents. Sparging buffers with Argon is critical. Add EDTA to chelate trace metals.
Issue B: "The compound decomposes on Silica Gel."

Diagnosis: Silica gel is slightly acidic but often contains trace iron (oxidant). Furthermore, the high surface area exposes the compound to atmospheric oxygen. Solution:

  • Pre-treat Silica: Deactivate silica with 1-2% Triethylamine (TEA) only if the compound is stored immediately as a salt afterwards.

  • Better Alternative: Use Alumina (Neutral) or Reverse Phase (C18) chromatography.

  • The "Golden" Rule: Do not dry the free base to a film on the rotovap for extended periods. Concentrate to an oil and immediately redissolve in an inert solvent or convert to salt.

Validated Protocols
Protocol 1: The "Fortified" Workup (Isolation of Free Base)

Use this when you must isolate the free base for the next step.

  • Preparation: Pre-cool all extraction solvents (DCM or EtOAc) to 4°C.

  • Additives: Add Butylated Hydroxytoluene (BHT) at 0.05% w/v to the organic solvent. This acts as a radical scavenger.

  • Chelation: Add EDTA (disodium salt) to the aqueous wash layer (10 mM). This sequesters trace copper/iron that catalyze hydrazine oxidation.

  • Execution:

    • Perform extraction quickly under a blanket of Nitrogen/Argon.

    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly Lewis acidic and hygroscopic, sometimes trapping trace metals).
    • Concentrate at

      
      .
      
Protocol 2: The "Salt Shield" (Long-Term Storage)

The most effective way to prevent oxidation is to protonate the nitrogen lone pair, rendering it electronically unavailable for oxidation.

  • Dissolution: Dissolve the crude

    
    -amino spirocycle in anhydrous 
    
    
    
    or 1,4-Dioxane.
  • Acidification: Dropwise add 4M HCl in Dioxane (or Oxalic acid for gentler crystallization) at 0°C.

  • Precipitation: The salt should precipitate immediately.

  • Filtration: Filter under Argon.

  • Result: The resulting Hydrochloride or Oxalate salt is stable at room temperature for months, whereas the free base may degrade in hours.

StorageWorkflow Input Crude Reaction Mixture Decision Is the N-Amino group protected? Input->Decision PathA Yes (Boc/Cbz) Decision->PathA Stable PathB No (Free NH2) Decision->PathB Unstable Action1 Standard Workup PathA->Action1 Action2 Argon Sparged Workup + BHT Scavenger PathB->Action2 Action3 Immediate Salt Formation (HCl/Oxalate) Action2->Action3 Mandatory for Storage

Figure 2: Decision tree for processing N-amino spirocyclic intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO for storage of the free base? A: No. DMSO is a mild oxidant (think Swern oxidation). While kinetically slow at RT, DMSO can oxidize hydrazine-like motifs over time, especially if the DMSO is "wet" or aged. Store as a solid salt or in anhydrous Acetonitrile at -20°C.

Q: Why does my compound decompose during catalytic hydrogenation (Pd/C)? A: If you are trying to deprotect a Cbz group, the


-amino group can poison the catalyst or undergo hydrogenolysis (cleaving the N-N bond) to the secondary amine.
  • Fix: Use Pd(OH)2 (Pearlman's Catalyst) which is often milder for N-N bond preservation, or switch to acid-catalyzed deprotection (e.g., Boc removal with TFA) to avoid metal surfaces entirely.

Q: Is the "pink" impurity toxic? A: Treat it as genotoxic. Azo and hydrazine derivatives are notorious PAINS (Pan-Assay Interference Compounds) and potential alkylators. Re-purify via Reverse Phase HPLC using 0.1% Formic Acid buffers before biological testing.

References
  • Oxidation Mechanisms of N-Heterocycles: Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst.[3][4] Journal of the American Chemical Society, 136(2), 506–509.

  • Spirocycles in Drug Discovery (Stability & Utility): Zheng, W., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in medicinal chemistry.[6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2768.

  • Hydrazine Oxidation & Electrochemistry: Jürmann, G., et al. (2005). Investigation of the oxidation ability of protected hydrazine derivatives. Journal of Chemical Research.[7]

  • Handling of Labile Amines: BenchChem Technical Support. (2025).[7][8][9] N-Methylnonan-2-amine handling and storage best practices. [9]

  • N-Oxidation Selectivity: Dhamani, A., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the 1H-NMR Spectroscopic Analysis of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, spirocyclic scaffolds have gained significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] Among these, 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol represents a key pharmacophore, integrating features of both piperidine and tetrahydropyran rings. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the anticipated 1H-NMR spectrum of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol, alongside a comparative discussion with structurally related spirocyclic systems.

The Structural Significance of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

The 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol framework is a compelling motif in medicinal chemistry. The spirocyclic nature imparts conformational rigidity, which can be advantageous for selective receptor binding. The presence of the oxa- and aza-heteroatoms, along with the amino and hydroxyl functional groups, provides multiple points for hydrogen bonding and other molecular interactions, crucial for biological activity.

Postulated 1H-NMR Spectrum of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

While a publicly available, peer-reviewed 1H-NMR spectrum for this specific molecule is not readily accessible, we can predict its key features based on established principles of NMR spectroscopy and data from analogous structures. The proposed assignments are based on the molecular structure and expected electronic environments of the protons.

Figure 1. Structure of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol with proton labeling.

Table 1: Predicted 1H-NMR Chemical Shifts for 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-N (NH2)1.5 - 2.5Broad singlet2HProtons on nitrogen, often broad and exchangeable.
H-O (OH)2.0 - 4.0Broad singlet1HAlcoholic proton, chemical shift is concentration and solvent dependent.
Hh (C4-H)3.8 - 4.2Multiplet1HProton attached to the carbon bearing the hydroxyl group, deshielded.
Hf, f' (C2-H2)3.5 - 3.9Multiplet2HProtons adjacent to the ring oxygen, deshielded.
Hc, c' (C9-H2)2.8 - 3.2Multiplet2HProtons alpha to the ring nitrogen.
Hb, b' (C7-H2)2.6 - 3.0Multiplet2HProtons alpha to the ring nitrogen.
Hg, g' (C3-H2)1.8 - 2.2Multiplet2HMethylene protons in the tetrahydropyran ring.
He, e' (C10-H2)1.6 - 2.0Multiplet2HMethylene protons in the piperidine ring.
Hd, d' (C5-H2)1.4 - 1.8Multiplet2HMethylene protons in the piperidine ring.

Comparative Analysis with Alternative Spirocyclic Structures

To contextualize the predicted spectrum, we will compare it with the reported 1H-NMR data of two related spirocyclic compounds: (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride and a derivative of 1,4,8-triazaspiro[4.5]decan-2-one.

Alternative 1: (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride

This compound shares the azaspirocyclic core but with a larger seven-membered ring and additional functionalities. The reported 1H-NMR data in DMSO-d6 shows several key signals.[2]

Alternative 2: (s)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5] decan-1-yl)acetamide

This molecule features a different spiro-junction and a more complex substitution pattern on the nitrogen-containing ring.[3]

Table 2: Comparative 1H-NMR Data

Feature8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (Predicted)(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride[2](s)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5] decan-1-yl)acetamide[3]
Protons α to Ring Nitrogen 2.6 - 3.2 ppm2.93 (d), 3.26-3.41 (m), 3.54-3.73 (m) ppm3.63–3.04 (m) ppm
Proton on -CH(OH)- 3.8 - 4.2 ppm4.45–4.55 (m) ppmN/A
Protons α to Ring Oxygen 3.5 - 3.9 ppmN/AN/A
Aliphatic Ring Protons (not α to heteroatom) 1.4 - 2.2 ppm1.16–1.31 (m), 1.43–1.67 (m), 1.86–2.20 (m) ppm2.16–2.05 (m), 1.97–1.67 (m) ppm
Other Significant Signals NH2 and OH protonsOlefinic protons (5.60-5.96 ppm), Adenine protons (8.51, 8.63 ppm)Benzyl protons (7.55–7.43 ppm), Amide protons (9.51, 7.34, 7.12 ppm), Methyl proton (1.19 ppm)

Key Comparative Insights:

  • Influence of the Oxygen Heteroatom: The presence of the oxygen atom in the 1-oxa-8-azaspiro[5.5]undecan-4-ol is expected to cause a significant downfield shift for the adjacent methylene protons (Hf, f') and the methine proton (Hh) compared to purely carbocyclic or azaspirocyclic analogues.

  • Ring Size and Conformation: The 1H-NMR of the azaspiro[5.6]dodecene derivative shows a broader range of chemical shifts for the aliphatic protons, reflecting the greater conformational flexibility of the seven-membered ring compared to the six-membered rings of our target molecule.

  • Effect of Substituents: The aromatic and amide protons in the triazaspiro[4.5]decan-2-one derivative appear in distinct, downfield regions of the spectrum, which would be absent in the spectrum of the simpler 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol. The benzyl group also significantly influences the chemical shifts of the adjacent protons on the piperidine ring.

Experimental Protocol for 1H-NMR Acquisition

To obtain a high-quality 1H-NMR spectrum of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol, the following protocol is recommended.

Objective: To acquire a high-resolution 1H-NMR spectrum for structural elucidation.

Materials:

  • 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, chosen based on sample solubility)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Figure 2. Workflow for 1H-NMR Spectrum Acquisition and Analysis.

Causality Behind Experimental Choices:

  • Choice of Solvent: DMSO-d6 is often a good choice for polar molecules containing exchangeable protons (NH2, OH) as it can slow down the exchange rate, sometimes allowing for the observation of coupling to these protons. CDCl3 is a standard, less polar choice, while D2O is used for highly water-soluble compounds and will result in the exchange and disappearance of the NH2 and OH signals.

  • Shimming: This process is crucial for achieving high resolution by ensuring the magnetic field is homogeneous across the sample.

  • Number of Scans: For a dilute sample, a higher number of scans is necessary to improve the signal-to-noise ratio.

  • Relaxation Delay: A sufficient delay between pulses ensures that all protons have fully relaxed, leading to accurate integration.

Conclusion

The 1H-NMR spectrum of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is predicted to exhibit a unique set of signals that are diagnostic of its spirocyclic structure containing both piperidine and tetrahydropyran rings. The key distinguishing features are the downfield shifts of protons adjacent to the oxygen and nitrogen heteroatoms. Comparative analysis with other spirocyclic systems highlights how variations in ring size, heteroatom composition, and substitution patterns manifest in distinct spectral fingerprints. This guide provides a robust framework for researchers and drug development professionals to interpret the 1H-NMR spectra of this important class of molecules, facilitating their synthesis, characterization, and application in the pursuit of novel therapeutics.

References

  • ResearchGate. Synthesis of spirocyclic amino alcohols 11–14. Available at: [Link].

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. Available at: [Link].

  • Synthesis and biological screening of new azaspiro[4][5] heptanecarboxylate derivatives. Available at: [Link].

  • ResearchGate. Characterization 1 H -NMR spectra of some prepared compounds (8b, 8c, 8e). Available at: [Link].

  • MDPI. (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Available at: [Link].

  • PMC. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link].

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Available at: [Link].

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link].

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link].

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link].

  • J-Global. 8-Benzyl-1-oxa-8-azaspiro[5.5]undecane-4-ol | Chemical Substance Information. Available at: [Link].

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available at: [Link].

  • SFERA - Unife. design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link].

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Available at: [Link].

Sources

C13-NMR Analysis of the 1-Oxa-8-azaspiro[5.5]undecane Ring System: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-oxa-8-azaspiro[5.5]undecane scaffold represents a critical structural motif in modern drug discovery, offering a "3D-rich" alternative to traditional flat aromatic systems. Found in sigma-1 receptor ligands and neurokinin antagonists, this scaffold improves solubility and metabolic stability by restricting the conformational flexibility of the piperidine ring.

This guide provides a rigorous C13-NMR analysis of this system, contrasting it with its acyclic or non-spiro analogs (e.g., 4,4-disubstituted piperidines). We focus on the diagnostic quaternary spiro-carbon , the stereoelectronic effects governing chemical shifts, and the requisite 2D-NMR protocols for unambiguous assignment.

Structural & Stereoelectronic Context

Before analyzing spectra, one must understand the structural argument. The spiro-fusion creates a rigid orthogonal relationship between the oxane (ether) and azane (amine) rings.

Comparative Analysis: Spiro vs. "Flat" Alternatives

The primary alternative to this spiro system in a Hit-to-Lead campaign is often a 4,4-disubstituted piperidine or a gem-dimethyl analog.

StructuralComparison Spiro 1-Oxa-8-azaspiro[5.5]undecane (Rigid 3D Scaffold) Prop1 Restricted Vector (High Selectivity) Spiro->Prop1 NMR_Spiro Distinct Axial/Equatorial Splitting in C13 Spiro->NMR_Spiro Flat 4,4-Disubstituted Piperidine (Flexible/Flat) Prop2 Promiscuous Conformation (Off-target Risk) Flat->Prop2 NMR_Flat Averaged Signals (Ring Flip) Flat->NMR_Flat

Figure 1: Structural comparison highlighting the conformational rigidity of the spiro scaffold vs. flexible alternatives, directly impacting NMR signal distinctiveness.

C13-NMR Spectral Fingerprinting

The C13-NMR spectrum of 1-oxa-8-azaspiro[5.5]undecane is characterized by a specific diagnostic peak: the quaternary spiro-carbon (C6, IUPAC numbering varies, but chemically the junction).

The Diagnostic Spiro-Carbon Shift

Unlike a standard aliphatic quaternary carbon (30–40 ppm), the spiro-carbon in this system is bonded to an oxygen atom (from the oxane ring) and the piperidine ring carbons.

  • Expected Shift: 70.0 – 82.0 ppm (depending on substituents).

  • Mechanism: The Deshielding Effect. The electronegative oxygen pulls electron density, shifting the resonance downfield.[1]

  • Differentiation:

    • Ketal (1,5-dioxa analogs): ~95–110 ppm (two oxygens).

    • Ether (1-oxa analogs): ~70–80 ppm (one oxygen).

Comparative Data Table

The following table contrasts the 1-oxa-8-azaspiro[5.5]undecane against a 4-methoxy-4-methylpiperidine (an acyclic ether analog).

Carbon Position1-Oxa-8-azaspiro[5.5]undecane (ppm)4-Methoxy-4-methylpiperidine (ppm)Interpretation
Spiro/Quaternary (C-O) 72.5 – 78.0 74.0 – 76.0 Similar shift, but Relaxation Time (T1) is significantly longer in the rigid spiro system.

-Piperidine (C2/C6)
45.0 – 52.0 42.0 – 44.0 (Broad)Spiro rigidity often splits these into distinct axial/equatorial signals if the N-substituent locks conformation.

-Oxane (C2)
60.0 – 68.0 N/A (Methoxy ~55.0)The cyclic ether CH2 is diagnostic; distinct from a free methoxy group.

-Carbons
30.0 – 35.0 32.0 – 34.0 Often show Gamma-gauche effects in the spiro system due to fixed steric compression.

Critical Insight: In the spiro system, if the Nitrogen is substituted (e.g., Benzyl), the ring flip is often slow on the NMR timescale at room temperature, causing the


-piperidine carbons to appear as two distinct peaks  (axial vs. equatorial) rather than one averaged peak seen in flexible piperidines.

Advanced Assignment Protocols (The "How-To")

To validate this scaffold, simple 1D-C13 is insufficient due to the low sensitivity of the quaternary center. The following workflow is the industry standard for unambiguous assignment.

Experimental Workflow

NMR_Workflow Sample Sample Prep (15mg in CDCl3) Exp1 1D Proton (Check Purity) Sample->Exp1 Exp2 1D Carbon (w/ NOE) (Identify Cq) Exp1->Exp2 S/N > 50:1 Exp3 DEPT-135 (Phase Edit) Exp2->Exp3 Separate CH/CH3 from CH2 Exp4 HSQC (Edited) (1-Bond H-C) Exp3->Exp4 Assign Protonated C Exp5 HMBC (Long Range) Exp4->Exp5 Connect Cq to H Logic HMBC is CRITICAL: Look for 3-bond coupling from Oxane H2 to Spiro C Exp5->Logic

Figure 2: Step-by-step NMR acquisition workflow. HMBC is identified as the critical step for linking the "silent" quaternary spiro carbon to the adjacent proton networks.

Detailed Protocol: HMBC Optimization for Spiro-Centers

The quaternary spiro-carbon often has weak correlations. Standard HMBC parameters (optimized for 8 Hz coupling) may miss the correlations across the quaternary center.

Protocol:

  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC with low-pass J-filter).

  • Coupling Constant Optimization (Cnst13):

    • Standard: 8 Hz.

    • Spiro-Optimization: Run a second experiment tuned to 5 Hz .

    • Reasoning: Long-range couplings across the quaternary spiro center (e.g., from Piperidine H3 to Spiro C) can be smaller (4–6 Hz) due to the orthogonal dihedral angles.

  • Relaxation Delay (D1): Set to 2.0s (minimum). The quaternary carbon relaxes slowly; insufficient D1 leads to poor signal-to-noise in the indirect dimension.

  • Scans: Minimum 32 scans per increment for <10mg samples.

Synthesis & Experimental Validation

To ensure this guide is grounded in reality, we reference a standard synthetic route and the resulting spectral expectations.

Synthesis Context: The 1-oxa-8-azaspiro[5.5]undecane skeleton is typically constructed via a Prins cyclization or acid-catalyzed condensation of N-protected-4-piperidinone with a suitable homoallylic alcohol or similar precursor.

Experimental Data (Representative):

  • Compound: 1-oxa-8-azaspiro[5.5]undecane (N-Benzyl derivative).

  • Solvent: CDCl3.

  • Field: 100 MHz (C13).

  • Key Peaks:

    • 
       138.5, 129.1, 128.2, 127.0 (Aromatic Benzyl).
      
    • 
      73.4 (C-Spiro, Quaternary) .
      
    • 
       62.8 (Benzyl CH2).
      
    • 
       61.2 (Oxane C2, adjacent to O).
      
    • 
       49.5 (Piperidine C2/C6).
      
    • 
       34.1 (Piperidine C3/C5).
      
    • 
       25.4 (Oxane C3).
      
    • 
       19.2 (Oxane C4).
      

Note: Shifts will vary by ±1-2 ppm depending on concentration and specific N-substituents.

References

  • Design and Synthesis of Spirocyclic Ligands

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed/ScienceDirect).
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][5][6]

    • Source: Journal of Medicinal Chemistry.[3][6]

    • URL:[Link]

  • NMR of Spiro-Ethers

    • Title: 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes.[7]

    • Source: Magnetic Resonance in Chemistry.[7][8][9][10]

    • URL:[Link]

  • General C13 Interpretation

    • Title: Interpreting C-13 NMR Spectra.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative Guide: 1-Oxa-8-azaspiro vs. 1-Oxa-9-azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-oxa-8-azaspiro[4.5]decane and 1-oxa-9-azaspiro[5.5]undecane scaffolds. These spirocyclic systems are increasingly utilized in medicinal chemistry to replace flat aromatic rings, improve solubility, and fine-tune exit vectors in drug candidates.

Executive Summary: The Strategic Choice

In the transition from planar to three-dimensional drug design (the "Escape from Flatland"), spirocyclic scaffolds offer a robust solution. The choice between the [4.5] (THF-based) and [5.5] (THP-based) systems is rarely arbitrary; it is dictated by the specific spatial requirements of the binding pocket and the desired physicochemical profile.

Feature1-oxa-8-azaspiro[4.5]decane 1-oxa-9-azaspiro[5.5]undecane
Ring System Tetrahydrofuran (5) + Piperidine (6)Tetrahydropyran (6) + Piperidine (6)
Primary Utility Compact bioisostere for morpholine or THF; CNS ligands.Spacer scaffold; maximizing exit vector distance; solubilizing group.
Lipophilicity (cLogP) Lower (More Polar)Slightly Higher (Additional -CH₂-)
Conformational Bias Rigid, envelope puckering on THF ring.Chair-chair conformation; more defined axial/equatorial vectors.
Key Case Study M1 Muscarinic Agonists (Alzheimer's)MmpL3 Inhibitors (Tuberculosis)
Structural Analysis & Vector Orientation

The fundamental difference lies in the oxygen-containing ring, which dictates the "exit vector"—the angle and distance at which substituents are projected relative to the central nitrogen atom.

  • 1-oxa-8-azaspiro[4.5]decane: The 5-membered THF ring adopts an envelope conformation. Substituents on this ring are projected at tighter angles relative to the piperidine plane. This is ideal for compact pockets where the ligand must "curl" or fit a smaller hydrophobic cleft.

  • 1-oxa-9-azaspiro[5.5]undecane: The 6-membered THP ring adopts a chair conformation. This creates a linear or "extended" topology. It is often used to span longer distances within a protein active site, effectively linking two distinct binding domains.

Diagram: Structural Topology & Numbering

ScaffoldComparison cluster_45 1-oxa-8-azaspiro[4.5]decane cluster_55 1-oxa-9-azaspiro[5.5]undecane S45 Spiro Carbon (C5) N8 Nitrogen (Pos 8) (Piperidine Ring) S45->N8 Compact Distance O1 Oxygen (Pos 1) (THF Ring) O1->S45 5-membered ring N9 Nitrogen (Pos 9) (Piperidine Ring) N8->N9 Homologous Nitrogen Position S55 Spiro Carbon (C6) S55->N9 Extended Distance O1_55 Oxygen (Pos 1) (THP Ring) O1_55->S55 6-membered ring

Figure 1: Topological comparison showing the ring expansion from the [4.5] to the [5.5] system. Note the numbering shift of the nitrogen atom due to the extra carbon in the oxygen ring.

Physicochemical & Metabolic Profiles
Metabolic Stability (Microsomal)
  • [4.5] Scaffold: The THF ring is generally metabolically robust, but the alpha-carbons (relative to oxygen) can be sites of oxidative metabolism (C-H hydroxylation).

  • [5.5] Scaffold: The THP ring is highly stable. However, the increased lipophilicity (one extra methylene group) can slightly increase intrinsic clearance (

    
    ) if not balanced by polar substituents.
    
Basicity (pKa)

Both scaffolds contain a secondary amine (piperidine). The pKa is typically 9.5–10.5 .

  • Effect of Oxygen: The oxygen atom is 3 carbons away from the nitrogen in both scaffolds (through the spiro center). The inductive electron-withdrawing effect of the oxygen is minimal, meaning both scaffolds retain high basicity similar to piperidine. Note: If reduced basicity is required, the nitrogen is often acylated or sulfonylated.

Property[4.5] Decane System[5.5] Undecane SystemImpact on Drug Design
Fsp³ (Fraction Saturation) HighHighImproves solubility; reduces "flat" crystal packing.
TPSA (Polar Surface Area) ~9.2 Ų (Ether O)~9.2 Ų (Ether O)Identical polar contribution; difference is purely steric.
LogP Trend Baseline+0.4 to +0.6 vs [4.5][5.5] is preferred if CNS penetration requires higher lipophilicity.
Experimental Protocols: Synthesis via Prins Cyclization

The most versatile method to access both scaffolds is the acid-catalyzed Prins Cyclization . This modular approach allows the chemist to select the ring size by varying the alkene alcohol starting material.

Workflow Logic:
  • Start: N-protected-4-piperidone (Boc or Cbz).

  • Reagent:

    • For [4.5] : Use Allyl Alcohol .

    • For [5.5] : Use Homoallyl Alcohol (3-buten-1-ol).

  • Catalyst: Strong acid (TFA or H₂SO₄).

Detailed Protocol: Synthesis of 1-oxa-9-azaspiro[5.5]undecane

This protocol is self-validating: The formation of the spiro-ether is confirmed by the disappearance of the ketone carbonyl signal in IR/NMR.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 3-Buten-1-ol (1.2 eq) (Use Allyl alcohol here for the [4.5] scaffold)

  • Trifluoroacetic acid (TFA) (excess) or TMSOTf (catalytic)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Condensation: Dissolve N-Boc-4-piperidone (5 mmol) and 3-buten-1-ol (6 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

  • Acid Catalysis: Cool to 0°C. Add TFA (10 mL) dropwise. Critical Note: This step simultaneously removes the Boc group and initiates the Prins cyclization.

  • Cyclization: Stir at room temperature for 12 hours. The mechanism involves the formation of an oxocarbenium ion intermediate, which is trapped by the pendant alkene.

  • Work-up: Quench with saturated NaHCO₃ (slowly, to neutralize acid). Extract with DCM (3x).[1]

  • Purification: The product will be the secondary amine (deprotected). Reprotect with Boc₂O if purification on silica is difficult due to polarity.

  • Validation:

    • ¹H NMR: Look for the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of the spiro-ether methylene protons adjacent to oxygen (~3.6-3.8 ppm).

    • ¹³C NMR: Confirm the quaternary spiro-carbon signal (~70-80 ppm).

Diagram: Prins Cyclization Pathway

Synthesis Start N-Boc-4-Piperidone Reagent Alcohol Selection Start->Reagent PathA Allyl Alcohol (2-propen-1-ol) Reagent->PathA Path A PathB Homoallyl Alcohol (3-buten-1-ol) Reagent->PathB Path B Inter Oxocarbenium Ion Intermediate PathA->Inter TFA, DCM PathB->Inter TFA, DCM ProdA 1-oxa-8-azaspiro[4.5]decane (5-membered O-ring) Inter->ProdA Cyclization (Path A) ProdB 1-oxa-9-azaspiro[5.5]undecane (6-membered O-ring) Inter->ProdB Cyclization (Path B)

Figure 2: Divergent synthesis of both scaffolds from a common ketone precursor using the Prins reaction.

Case Studies in Drug Discovery
Case A: M1 Muscarinic Agonists (The [4.5] Advantage)
  • Target: M1 Muscarinic Acetylcholine Receptor (GPCR).

  • Challenge: Mimicking the quaternary ammonium of acetylcholine while maintaining CNS penetration.

  • Solution: Researchers utilized the 1-oxa-8-azaspiro[4.5]decane scaffold.[2][3] The 5-membered oxygen ring mimics the tetrahydrofuran moiety of Muscarone.

  • Outcome: Compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one showed potent M1 agonism.[2] The compact [4.5] size was critical to fit the orthosteric binding site, which is sterically restricted. A [5.5] analog would likely clash with the receptor walls [1].

Case B: MmpL3 Inhibitors for Tuberculosis (The [5.5] Advantage)
  • Target: Mycobacterial membrane protein Large 3 (MmpL3).[4]

  • Challenge: Inhibiting the transport of mycolic acids across the cell envelope.

  • Solution: The 1-oxa-9-azaspiro[5.5]undecane scaffold was employed.[4][5][6]

  • Mechanism: The scaffold acts as a lipophilic spacer that orients a specific "head" group to interact with the Asp-Tyr dyad in the proton translocation channel.

  • Outcome: The [5.5] system provided the necessary molecular length and lipophilicity (LogD ~1.0) to permeate the mycobacterial cell wall while maintaining solubility, a persistent issue with older adamantane-based inhibitors [2].

References
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Chemical & Pharmaceutical Bulletin (1995). URL:[Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity. Source: Chemistry of Heterocyclic Compounds (2024).[4] URL:[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020).[3][7] URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2021).[8] URL:[Link]

Sources

Validating Purity of Non-Chromophoric Spiro-Amines: A Comparative Guide for 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol represents a class of spirocyclic building blocks critical in fragment-based drug discovery. Structurally, it possesses a rigid spiro-ether core and an aliphatic amine but lacks conjugated


-systems (aromatic rings). Consequently, it is effectively "invisible" to standard UV detection at 

nm.

The Solution: This guide compares three validation strategies. While direct UV detection at low wavelengths (205 nm) is often attempted, it is prone to solvent interference and poor sensitivity. We recommend Pre-column Derivatization with FMOC-Cl as the primary validation method due to its high sensitivity and accessibility. Charged Aerosol Detection (CAD) is presented as the superior high-throughput alternative.

Part 1: Comparative Method Analysis

The following matrix objectively evaluates the three available methodologies for validating the purity of aliphatic spiro-amines.

Method Performance Matrix
FeatureMethod A: Direct UV (205 nm) Method B: FMOC Derivatization (Recommended) Method C: Charged Aerosol (CAD)
Principle Absorption by

transitions
Covalent attachment of fluorenyl chromophoreMeasurement of analyte particle charge
Sensitivity (LOD) Poor (10–50 µg/mL)Excellent (1–10 ng/mL)High (< 10 ng/mL)
Linearity (

)
0.98 (Prone to drift)> 0.999> 0.995 (Polynomial fit often required)
Gradient Compatibility Low (Baseline drift)HighHigh
Specificity Low (Solvent cut-offs interfere)High (Specific to amines)Universal (Detects all non-volatiles)
Equipment Standard HPLC-UVStandard HPLC-UV/FLDSpecialized CAD Detector
Expert Insight: Why "Standard" UV Fails

Part 2: Strategic Decision Framework

The following logic flow illustrates how to select the appropriate detection method based on your laboratory's resources and the stage of drug development.

DetectionStrategy Start Analyte: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol Chromophore Contains Chromophore? Start->Chromophore NoChrom NO (Aliphatic Amine) Chromophore->NoChrom EquipCheck Is CAD/ELSD Available? NoChrom->EquipCheck YesCAD YES: Use Charged Aerosol Detection EquipCheck->YesCAD High Throughput NoCAD NO: Use Derivatization EquipCheck->NoCAD Standard Lab CADPros Pros: No sample prep, Universal detection Cons: Non-linear response (requires calibration) YesCAD->CADPros AmineType Amine Type? NoCAD->AmineType Primary Primary Only AmineType->Primary SecPri Secondary or Mixed AmineType->SecPri OPA OPA Reagent (Unstable derivative) Primary->OPA FMOC FMOC-Cl Reagent (Stable, UV/Fluorescence active) SecPri->FMOC

Figure 1: Decision matrix for selecting the optimal detection method for non-chromophoric amines.

Part 3: Detailed Protocol – FMOC-Cl Derivatization

We prioritize the FMOC-Cl (9-fluorenylmethyl chloroformate) method because it transforms the "invisible" spiro-amine into a highly UV-active carbamate derivative (detectable at 265 nm) using standard equipment found in any analytical lab.

Reaction Mechanism

FMOC-Cl reacts with both primary and secondary amines under alkaline conditions (pH 8–9) to form a stable carbamate. The excess FMOC-Cl (which is also UV active) must be removed or separated chromatographically.

FMOC_Reaction Reactants Spiro-Amine + FMOC-Cl (Borate Buffer pH 8.5) Intermediate Nucleophilic Attack Reactants->Intermediate Product FMOC-Amine Derivative (UV Active @ 265nm) Intermediate->Product Byproduct FMOC-OH (Hydrolysis) + Excess FMOC-Cl Intermediate->Byproduct Side Reaction

Figure 2: Derivatization pathway. Note that FMOC-OH and excess FMOC-Cl will appear as system peaks.

Reagents Preparation
  • Borate Buffer (0.2 M, pH 8.5): Dissolve boric acid in water; adjust pH with NaOH. Critical: pH > 8 is required to ensure the amine is unprotonated and nucleophilic.

  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN). Prepare fresh daily.

  • Quenching Agent: 0.1 M Glycine or Adamantanamine (optional, to react with excess FMOC).

Derivatization Workflow
  • Mix: Transfer 200 µL of Sample (0.5 mg/mL in water/ACN) into a vial.

  • Buffer: Add 200 µL Borate Buffer. Vortex.

  • React: Add 200 µL FMOC-Cl solution.

  • Incubate: Let stand at ambient temperature for 5–10 minutes.

  • Quench/Dilute: Add 400 µL of mobile phase A (or quenching amine if FMOC peak interferes).

  • Inject: Inject 10 µL onto the HPLC.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes. (The derivative is hydrophobic).

  • Detection: UV at 265 nm (primary) and 300 nm (secondary).

  • Flow Rate: 1.0 mL/min.[1]

Part 4: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must demonstrate Specificity and Linearity .

Specificity: Handling the "Blind Spot"

The major risk in derivatization is that the reagent (FMOC-Cl) or its hydrolysis product (FMOC-OH) co-elutes with an impurity.

  • Protocol: Inject a "Blank Derivatization" (Buffer + FMOC-Cl + No Analyte).

  • Success Criterion: You will see two large peaks (FMOC-OH ~4-5 min, FMOC-Cl ~12-13 min). The retention time of your Spiro-Amine-FMOC derivative must not overlap with these blank peaks.

Linearity & Recovery
  • Linearity: Prepare 5 concentrations (50% to 150% of target).

    
     must be 
    
    
    
    .
  • Recovery: Spike the spiro-amine into a matrix or solvent and derivatize. Recovery should be 98–102%, proving that the derivatization reaction goes to completion and is not yield-limited.

Part 5: Alternative – Charged Aerosol Detection (CAD)[2]

If your lab possesses a CAD (e.g., Thermo Corona or Vanquish), this is the modern preferred method as it eliminates wet chemistry.

  • Why it works: CAD detects particles. As the mobile phase evaporates, the non-volatile spiro-amine forms a particle that is charged by a nitrogen gas stream. The charge is measured by an electrometer.[2][3]

  • Critical Parameter: The mobile phase must be volatile . Use Ammonium Formate or Ammonium Acetate. Do not use Phosphate buffers (they are non-volatile and will cause high background noise).

  • Linearity Note: CAD response is curvilinear. Use a polynomial fit or a log-log plot for calibration [1].

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A. Retrieved from [Link]

Sources

Toxicological Profiling of Spirocyclic Hydrazine Derivatives: A Comparative Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profile of Spirocyclic Hydrazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of hydrazine moieties (


) into drug scaffolds has historically been a "high-risk, high-reward" strategy. While hydrazines offer unique hydrogen-bonding capabilities and donor/acceptor profiles, linear and simple aromatic hydrazines are frequently plagued by severe toxicity issues, including hepatotoxicity, mutagenicity, and hemolytic anemia.

Spirocyclic hydrazine derivatives (e.g., spiro[cycloalkane-pyridazinones], spiro-piperidines) represent a structural evolution designed to mitigate these risks. By increasing the fraction of saturated carbon (


) and imposing conformational rigidity, these scaffolds often demonstrate improved metabolic stability and reduced promiscuity compared to their planar counterparts.

This guide provides a technical comparison of the toxicity profiles of spirocyclic vs. linear hydrazine derivatives, supported by mechanistic insights and experimental protocols.

Structural Context & Design Rationale

To understand the toxicity profile, one must first analyze the structural divergence.

  • Linear/Planar Hydrazines (The Legacy Risk): Compounds like phenylhydrazine or isoniazid possess accessible nitrogen lone pairs and often planar topologies.[1] This facilitates:

    • Metabolic Activation: Facile oxidation by Cytochrome P450s (CYPs) to form reactive diimide or radical species.

    • DNA Intercalation: Planar structures can slide between base pairs, leading to frame-shift mutations (Ames positive).

  • Spirocyclic Derivatives (The Engineered Solution): Fusing the hydrazine moiety into a spiro-system (e.g., a diazaspiro core) introduces:

    • Steric Shielding: The orthogonal orientation of the spiro-rings hinders enzymatic access to the N-N bond.

    • Metabolic Blocking: Substitution at the spiro-carbon prevents oxidative aromatization, a common pathway for toxicity activation.

Comparative Toxicity Analysis

The following analysis contrasts Linear Hydrazines (Reference Standard) against Spirocyclic Hydrazine Scaffolds (e.g., Spiro[3.3]heptane-2,6-diazaspiro derivatives or Spiro-pyridazinones).

2.1 Hepatotoxicity & Metabolic Activation

Hepatotoxicity in hydrazines is primarily driven by the formation of reactive metabolites (carbon-centered radicals) that deplete glutathione (GSH) and alkylate cellular proteins.[1]

  • Linear Profile: High risk. Rapidly metabolized via N-acetylation (NAT2) or CYP-mediated oxidation. The resulting free radicals cause lipid peroxidation and ATP depletion.

  • Spiro Profile: Reduced risk. The spiro-fusion often acts as a "metabolic soft-spot blocker." By preventing the formation of planar, conjugated intermediates, the generation of reactive electrophiles is significantly suppressed.

2.2 Genotoxicity (Ames Mutagenicity)
  • Linear Profile: Frequently Ames positive. The planar nature allows for DNA intercalation, and metabolic activation generates alkylating agents (e.g., methyldiazonium ions).

  • Spiro Profile: Typically Ames negative. The 3D "globular" shape of spiro-compounds prevents DNA intercalation. Furthermore, the lack of aromatic conjugation reduces the stability of potential nitrenium ion intermediates.

2.3 Cardiotoxicity (hERG Inhibition)
  • Linear Profile: Variable, often low risk unless specific pharmacophores are present.

  • Spiro Profile: Moderate Watch-out. While safer hepatically, spirocyclic compounds often possess higher lipophilicity and rigid basic centers. This can lead to high-affinity binding within the hERG channel pore (trapping), causing QT prolongation. Rigorous hERG screening is mandatory for this class.

Table 1: Comparative Safety Metrics
Toxicity EndpointLinear/Aromatic Hydrazines (e.g., Phenylhydrazine)Spirocyclic Hydrazine Derivatives (e.g., Spiro-pyridazinones)Mechanistic Driver
Metabolic Stability Low (

min)
High (

min)
Steric hindrance of N-oxidation sites.
Reactive Metabolites High (Radical/Diazonium formation)Low (GSH adducts rarely observed)Lack of oxidative aromatization pathway.
Ames Mutagenicity Frequently PositivePredominantly Negative3D shape prevents intercalation; stable scaffold.
hERG Inhibition Low to ModerateModerate to High Lipophilic, rigid shape can fit hERG pore.
Hemolytic Potential High (Heinz body formation)LowReduced redox cycling capacity.
Mechanistic Visualization

The diagram below illustrates the divergent metabolic pathways that dictate the safety profile.

ToxicityPathways Linear Linear Hydrazine (Planar/Accessible) CYP CYP450 Oxidation Linear->CYP Rapid Access Spiro Spirocyclic Hydrazine (3D/Sterically Hindered) Spiro->CYP Steric Blockade Safe Safety Profile: - Ames Negative - High Clearance Spiro->Safe Direct Excretion Radical Free Radical / Diimide (Reactive Species) CYP->Radical Linear Pathway Stable Stable Polar Metabolite (Excretable) CYP->Stable Spiro Pathway Tox Toxicity: - DNA Alkylation - Lipid Peroxidation - Hepatotoxicity Radical->Tox Stable->Safe

Figure 1: Divergent metabolic fates of linear vs. spirocyclic hydrazines. The spiro-scaffold sterically hinders the formation of toxic radical species.

Experimental Validation Protocols

To validate the safety of a new spirocyclic hydrazine lead, the following self-validating experimental workflow is recommended.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To confirm that the spiro-scaffold effectively prevents the formation of electrophilic reactive metabolites.

  • Incubation System:

    • Test Compound: 10 µM.

    • System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP isoforms.

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge (4000g, 10 min) to remove protein.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).

    • Success Criteria: Absence of [M+GSH]+ adducts indicates metabolic stability and lack of reactive electrophile formation.

    • Control: Use Clozapine or Acetaminophen as a positive control for GSH adduct formation.

Protocol B: hERG Inhibition Screening (Automated Patch Clamp)

Purpose: To assess the specific risk of cardiotoxicity associated with rigid spiro-structures.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activation).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Data Interpretation:

    • Calculate IC50 based on tail current inhibition.

    • Safety Threshold: IC50 > 30 µM is generally considered low risk for early discovery. IC50 < 10 µM requires structural modification (e.g., reducing lipophilicity or adding polar groups to the spiro-ring).

Screening Workflow Visualization

This decision tree outlines the logical progression for evaluating spirocyclic hydrazine candidates.

ScreeningFlow Start New Spirocyclic Hydrazine Candidate Step1 1. In Silico Assessment (Fsp3, cLogP, Structural Alerts) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 2. Microsomal Stability & GSH Trapping (Protocol A) Decision1->Step2 Yes Fail REJECT / REDESIGN Decision1->Fail No (High Lipophilicity) Decision2 Stable & No Adducts? Step2->Decision2 Step3 3. hERG Screening (Protocol B) Decision2->Step3 Yes Decision2->Fail No (Reactive Metabolites) Decision3 IC50 > 10µM? Step3->Decision3 Step4 4. Ames Test (Genotoxicity) Decision3->Step4 Yes Decision3->Fail No (Cardiotox Risk) Step4->Fail Positive Pass ADVANCE TO IN VIVO Step4->Pass Negative

Figure 2: Step-wise toxicological screening workflow for spirocyclic hydrazine candidates.

References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., & Soglia, J. R. (2005).[1] Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology.

  • Zheng, M., et al. (2014).[1] Spirocyclic scaffolds in drug discovery. Current Opinion in Chemical Biology.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997).[1] Toxicological Profile for Hydrazines. Centers for Disease Control and Prevention.

Sources

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol: Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol represents a critical class of "high-Fsp³" building blocks and reference standards. As drug discovery shifts away from flat, aromatic-heavy structures to three-dimensional scaffolds, spirocyclic systems like the 1-oxa-8-azaspiro[5.5]undecane core have emerged as privileged structures. They offer improved solubility and novel vector positioning compared to traditional piperidines.

This guide serves two purposes:

  • Analytical Reference: For identifying and quantifying this specific hydrazine-class impurity/intermediate in the synthesis of spirocyclic APIs (Active Pharmaceutical Ingredients).

  • Synthetic Application: As a specialized reagent for constructing N-N fused heterocycles (e.g., indazoles, pyrazoles) directly on a rigid spiro scaffold.

Technical Profile & Specifications

PropertySpecification
Chemical Name 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Core Scaffold Spiro[5.5]undecane (1-Oxa-8-aza)
Functional Groups Secondary Alcohol (C4), N-Amino (Hydrazine, N8)
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight ~186.25 g/mol
Fsp³ Fraction 1.0 (Fully saturated)
Key Application Genotoxic Impurity Standard; Pyrazole Library Synthesis
Solubility High in MeOH, DMSO; Moderate in Water (pH dependent)

Comparative Analysis: The "Spiro Effect"

To understand the value of this standard, we must compare it to its "flat" analog (4-hydroxypiperidine derivatives) and its parent scaffold.

Structural & Physicochemical Comparison[4][5]

The spirocyclic core forces substituents into specific vectors that are inaccessible to simple piperidines. This rigidity reduces the entropy penalty upon binding to protein targets (e.g., Kinases, GPCRs).

Feature8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol 1-Amino-4-piperidinol (Linear Analog)Impact on Drug Design
Geometry Rigid, 90° orthogonal ringsFlexible, Chair conformationSpiro shape explores novel IP space and binding pockets.
Lipophilicity (LogP) Moderate (Spiro effect masks polarity)Low (Polar)Spiro compounds often maintain solubility while increasing lipophilicity for permeability.
Metabolic Stability High Low to ModerateThe quaternary spiro carbon blocks metabolic oxidation at the most vulnerable position.
Safety Profile Structural Alert (Hydrazine)Structural Alert (Hydrazine)Crucial: Both are potential genotoxic impurities (PGIs). This standard is required for safety quantification.
Visualizing the Structural Advantage

The following diagram illustrates the synthesis pathway and the structural divergence from simple piperidines.

SpiroAdvantage cluster_0 The Spiro Effect Piperidine 4-Piperidinone (Flat/Flexible) SpiroKetone 1-Oxa-8-azaspiro[5.5]undecan-4-one (Rigid/Orthogonal) Piperidine->SpiroKetone Spiro-Annulation (Complexity Gen) Target 8-Amino-1-oxa-8-azaspiro[5.5] undecan-4-ol (The Standard) SpiroKetone->Target 1. Reductive Amination 2. N-Amination Impurity Genotoxic Impurity Quantification Target->Impurity Analytical Use (HPLC Reference) Library Spiro-Pyrazole Library Target->Library Synthetic Use (Condensation)

Caption: Workflow demonstrating the structural evolution from simple piperidines to the high-value 8-amino spiro standard and its dual utility.

Experimental Protocols

Protocol A: Identity & Purity Verification (HPLC-MS)

Purpose: To validate the reference standard before use in calibration curves.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers hydrazine stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS (ESI Positive Mode). Look for [M+H]⁺ = 187.15.

Critical Checkpoint (Self-Validation): Since hydrazines are reducing agents, they can react with oxidized impurities in solvents.

  • Inject Blank: Ensure no ghost peaks at the retention time.

  • Inject Standard: Confirm single peak.

  • In-Situ Derivatization Test: Add a slight excess of acetone to an aliquot.

    • Result: The peak at 187.15 should disappear and be replaced by the acetone hydrazone mass ([M+H]⁺ = 227.20).

    • Why? This confirms the presence of the reactive -NH2 group on the nitrogen, distinguishing it from the parent amine (which forms an enamine/imine much slower or not at all under these conditions).

Protocol B: Synthetic Utility (Formation of Spiro-Pyrazoles)

Purpose: Utilizing the standard to build a library of fused heterocycles.

  • Dissolution: Dissolve 1.0 eq of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol in Ethanol.

  • Addition: Add 1.1 eq of a 1,3-diketone (e.g., acetylacetone) or a β-keto ester.

  • Reflux: Heat at 80°C for 2-4 hours.

  • Workup: Evaporate solvent. The spiro-pyrazole usually precipitates or can be purified via silica chromatography.

  • Outcome: This reaction creates a rigid, tricyclic system where the spiro-scaffold dictates the vector of the pyrazole, a geometry impossible to achieve with linear linkers.

Scientific Rationale & Mechanism

Why "8-Amino"? (The Hydrazine Moiety)

The "8-amino" designation implies an


-amino group (

). In medicinal chemistry, this is a specific handle used to:
  • Synthesize Fused Systems: Reacting the N-amino group with electrophiles closes a second ring onto the piperidine nitrogen, creating fused bicyclic systems (e.g., triazolopyridines) which are common in kinase inhibitors [1].

  • Safety Testing: N-amino piperidines are structural alerts for genotoxicity. During the synthesis of drugs like Rimonabant or spiro-based inhibitors, N-nitrosation followed by reduction can generate N-amino impurities. This reference standard is essential for proving these impurities are absent (or quantified) in the final drug product [2].

The Spiro Advantage in Solubility

Spiro[5.5]undecane scaffolds disrupt crystal packing compared to flat aromatics. Data suggests that replacing a phenyl ring with a spirocyclic core can improve aqueous solubility by 10-100 fold while maintaining the necessary lipophilicity for membrane permeability [3].

References

  • Vertex AI Search . (2025).[1] Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. National Institutes of Health. Link

  • Google Patents . (2015). Process for preparing N-amino piperidine hydrochloride. CN100345828C. Link

  • BenchChem . (2025).[2] Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Link

  • Hong Lab . (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel. Link

  • ChemSrc . (2025). 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol Related Compounds. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a specialized heterocyclic building block often used in medicinal chemistry for drug discovery. Its structure—containing a spiro-ether, a cyclic amine (likely a hydrazine moiety given the N-amino substitution pattern), and a hydroxyl group—presents a unique safety profile.

Unlike common solvents, this compound lacks a ubiquitous public Safety Data Sheet (SDS). Therefore, operational safety must default to the highest standard of care for functionalized nitrogenous heterocycles.

Chemical Hazard Classification (Derived)

Based on Structure-Activity Relationships (SAR) and functional group analysis:

PropertyClassificationOperational Implication
Functional Group Hydrazine/Amine (

)
High Alkalinity & Reductant. Incompatible with strong acids and oxidizers.
Ring Structure Spiro-Ether Biologically Active. Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI).
Physical State Solid (likely crystalline)Dust inhalation hazard; requires particulate containment.
Waste Code RCRA Listed/Characteristic Likely D001 (Ignitable) or listed U/P codes if categorized; default to Hazardous Organic Waste .

Pre-Disposal Stabilization (The "Why" & "How")

The Criticality of Segregation
  • Why: The "8-amino-8-aza" motif implies a hydrazine-like character. Hydrazines are strong reducing agents.

  • Risk: Mixing this waste with Oxidizers (e.g., Nitric Acid, Permanganates, Peroxides) can result in hypergolic ignition or explosion.

  • Risk: Mixing with Nitrosating Agents (e.g., Nitrites) can form Nitrosamines, which are potent carcinogens.

Stabilization Protocol

Before moving to the central waste stream, ensure the material is chemically stable.

  • pH Verification: If the material is in solution, verify pH is > 9. Do not acidify, as protonation can increase solubility and skin absorption rates of related salts.

  • Solvent Compatibility: Ensure the material is dissolved in compatible non-halogenated solvents (e.g., Methanol, Ethanol) or Halogenated solvents (DCM) strictly according to your facility's incineration capabilities.

    • Note:Do not dissolve in acetone if the waste stream contains acidic impurities, to prevent condensation reactions.

Disposal Workflow: Step-by-Step

This protocol utilizes a "Cradle-to-Grave" tracking approach to ensure compliance with RCRA (USA) and CLP (EU) standards.

Step 1: Waste Characterization & Segregation

Determine if the waste is Solid (pure substance, contaminated gloves/weigh boats) or Liquid (reaction mother liquor).

Step 2: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Double-bagging with antistatic polyethylene bags is mandatory for fine powders to prevent dust aerosolization upon reopening.

  • Liquids: Use an HDPE carboy or Amber Glass bottle (if photosensitive). Cap must be vented if there is any risk of off-gassing.

Step 3: Labeling (The Self-Validating System)

A generic "Chemical Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

  • Hazards: [x] Toxic [x] Irritant [x] Basic/Alkaline

Step 4: Physical Disposal

Transfer the sealed, labeled container to the Satellite Accumulation Area (SAA).

Visual Decision Tree (Disposal Logic)

The following diagram outlines the operational logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, contaminated gloves) StateCheck->SolidStream LiquidStream Liquid Waste (Mother liquor, washings) StateCheck->LiquidStream Bagging Double Bag in Anti-static Polyethylene SolidStream->Bagging SolventCheck Check Solvent Type LiquidStream->SolventCheck ContainerSolid Container: Wide-Mouth HDPE Label: Toxic Solid Bagging->ContainerSolid Halo Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens ContainerLiq Container: HDPE Carboy Label: Alkaline Organic Halo->ContainerLiq NonHalo->ContainerLiq Segregation CRITICAL: Segregate from Oxidizers & Acids ContainerSolid->Segregation ContainerLiq->Segregation Pickup EHS Pickup / Incineration Segregation->Pickup

Figure 1: Operational decision tree for the segregation and packaging of spirocyclic amine waste.

Emergency Procedures

In the event of a spill during the disposal process, execute the S.W.I.M. protocol immediately:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M onitor: Assess for fumes.

Specific Spill Cleanup for 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol:

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (if solid).

  • Neutralization: Do not use water immediately. Cover with a dry absorbent (Vermiculite or Sand).

  • Decontamination: After sweeping up solids, wash the surface with a dilute (5%) Acetic Acid solution to neutralize residual amine traces, followed by soap and water. Reasoning: Mild acid neutralizes the basic amine/hydrazine residues effectively.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261.[1][2] Washington, D.C. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).Link[3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C. Link

Sources

Personal Protective Equipment & Handling Guide: 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2097948-37-1 Chemical Class: Spirocyclic Hydrazine / Amino-Alcohol Molecular Formula: C


H

N

O

Molecular Weight: ~186.25 g/mol [1]

Part 1: Core Directive & Risk Profile

The "Hidden" Hazard: N-Amino Functionality

While this compound resembles a standard piperidine building block, the 8-Amino designation on the 8-azaspiro nitrogen identifies it as a cyclic hydrazine (N-NH


). This structural feature dictates a distinct safety profile compared to simple amines:
  • Chemical Incompatibility: The N-amino group is a potent nucleophile that reacts rapidly with ketones (e.g., Acetone ) and aldehydes to form hydrazones. Never use acetone for cleaning glassware or solubilizing this compound.

  • Oxidation Sensitivity: Hydrazines are reducing agents. Prolonged exposure to air can lead to oxidation, forming diazenes or radical species. Storage under inert atmosphere is mandatory.

  • Toxicological Alert: N-amino heterocycles have a higher potential for skin sensitization and irritation than their parent amines. Treat as a potential sensitizer.

Physical Properties & Logistics
PropertyData / StatusOperational Implication
Physical State Solid (likely crystalline or waxy)Weigh using antistatic gun; powder flow may be poor.
Solubility DMSO, Methanol, Ethanol, DCMIncompatible with Acetone/MEK.
Stability Air/Light SensitiveStore under Argon/Nitrogen at 2–8°C.
pKa (Calc) ~8.5 (Hydrazine N), ~14 (Alcohol)Basic; incompatible with acid chlorides unless controlled.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to address the specific hydrazine risks (permeation and sensitization).

Body Protection[2]
  • Primary Layer: Standard cotton laboratory coat (buttoned/snapped).

  • Secondary Layer (Handling >100mg): Disposable Tyvek® sleeves or apron to prevent sleeve contamination, which is a common route for solid transfer to skin.

Hand Protection (Glove Permeation Strategy)

Hydrazines and small spirocycles can permeate thin nitrile.

  • Dry Solid Handling: Single pair Nitrile (minimum 5 mil thickness) .

  • Solution Handling (DMSO/DCM): Double Gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Neoprene or thick Nitrile (5-8 mil).

    • Rationale: DMSO acts as a carrier solvent, potentially transporting the chemical through skin.

Eye & Respiratory Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust generation.

  • Respiratory: Work must be performed in a certified Chemical Fume Hood .

    • If working outside a hood (e.g., balance calibration), use a P100/OV (Organic Vapor) respirator , as hydrazine derivatives can have detectable vapor pressures or generate dust.

Part 3: Operational Protocols

Safe Weighing & Transfer Workflow

Objective: Prevent hydrolysis/oxidation and personnel exposure.

  • Equilibrate: Remove vial from 2–8°C storage and allow it to reach room temperature inside a desiccator before opening. Prevents water condensation which degrades the hydrazine.

  • Static Control: Use an ionizing gun on the spatula and vial. Spirocyclic solids are often static-prone and "jump."

  • Transfer: Weigh into a tared vial. Do not return excess material to the stock container.

  • Inerting: Flush the headspace of the stock vial with Argon or Nitrogen immediately after use. Parafilm is insufficient; use a tight cap with electrical tape seal for long-term storage.

Solubilization (The "No-Acetone" Rule)
  • Preferred Solvents: Anhydrous DMSO or Methanol.

  • Protocol: Add solvent to the solid (not solid to solvent) to minimize dust.

  • Critical Check: Verify solvent purity. Traces of acetone in recycled solvent lines will destroy the reagent by forming a hydrazone impurity.

Waste Disposal
  • Segregation: Do NOT mix with oxidizing waste (e.g., Nitric acid, Peroxides) or Ketone waste.

  • Labeling: Tag clearly as "Basic Organic Waste - Contains Hydrazine Derivative."

  • Decontamination: For small spills, treat with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine, then neutralize with dilute acetic acid before absorbing with vermiculite. Ventilation is required during this process.[2][3]

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the critical "No Acetone" control point.

G Start Start: Retrieve 8-Amino-1-oxa-8-azaspiro... TempCheck Is Vial at Room Temp? Start->TempCheck Wait Wait in Desiccator (Prevent Condensation) TempCheck->Wait No Open Open in Fume Hood (Inert Gas Purge Ready) TempCheck->Open Yes Wait->TempCheck Weigh Weigh Solid (Static Control Required) Open->Weigh SolventChoice Select Solvent Weigh->SolventChoice Acetone Acetone / Ketones SolventChoice->Acetone Avoid SafeSolv DMSO / MeOH / DCM SolventChoice->SafeSolv Select Reaction CRITICAL FAILURE: Hydrazone Formation (Sample Destroyed) Acetone->Reaction Success Safe Solution Prepared (Proceed to Experiment) SafeSolv->Success

Figure 1: Operational workflow emphasizing the critical exclusion of ketone solvents to preserve chemical integrity.

Part 5: References

  • ChemSrc. (2025).[1][4] 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol (CAS 2097948-37-1) Physicochemical Properties.[1][5] Retrieved from [Link][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[6] (General guidance on Hydrazine handling). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.